[1][2] Executive Summary 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors.[1][2] As a substituted aminopyrazole, it serves as a critical scaffold for designing ATP-competitive drugs targeting enzymes such as Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[2]
This guide provides a technical deep-dive into its chemical identity, synthetic pathways, analytical profiling, and application logic, designed for researchers in medicinal chemistry and process development.[2]
Predicted based on structure:[1][2][3] YMMVIBHFGRZKPK-UHFFFAOYSA-N (Isomer specific)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Standard
Typically ≥97% (HPLC) for research applications
Structural Significance
The compound features a pyrazole core decorated with an electron-donating morpholine ring at the C3 position and an amine at C4.[1][2] The 1,5-dimethyl substitution pattern is critical; it distinguishes this molecule from its regioisomer, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (CAS 568577-87-7).[1][2] The steric environment created by the N1-methyl and C5-methyl groups influences the binding orientation in enzyme active sites, often enhancing selectivity compared to the 1,3-isomer.[1]
Synthetic Logic & Methodology
The synthesis of 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction .[1][2] This route ensures regiochemical integrity, avoiding the mixture of isomers often seen in direct cyclization methods.[2]
Retrosynthetic Analysis
The target molecule is disconnected at the amine (via reduction) and the morpholine ring (via displacement).[2]
Key Transformation: Displacement of the C3-chloro group by morpholine.[1][2] The C4-nitro group activates the C3 position for nucleophilic attack.[1][2]
Fragmentations: Loss of morpholine or methyl groups may be observed at higher collision energies.[2]
Applications in Drug Discovery[1][2]
Kinase Inhibitor Scaffold
Aminopyrazoles are "privileged structures" in medicinal chemistry.[1][2] The 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine motif is particularly valuable because:
H-Bond Donor/Acceptor: The C4-amine acts as a hydrogen bond donor to the hinge region of kinase enzymes.[1][2]
Solubility: The morpholine ring significantly improves the aqueous solubility and metabolic stability of the final drug candidate compared to phenyl or alkyl analogs.[2]
Selectivity: The specific 1,5-substitution pattern forces the pyrazole ring into a distinct dihedral angle when coupled to other aromatics, potentially avoiding steric clashes found with 1,3-isomers.[2]
Intermediate Utility
This amine is frequently reacted with:
Acid Chlorides/Carboxylic Acids: To form amides (e.g., in fragment-based drug design).[2]
An In-depth Technical Guide to 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine, a substituted pyrazole with potential applications in drug discovery and development. The document details its chemi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine, a substituted pyrazole with potential applications in drug discovery and development. The document details its chemical properties, proposes a logical synthetic route based on established chemical principles, and explores its potential therapeutic relevance by examining structurally related compounds.
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic motif.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide focuses on a specific, polysubstituted derivative, 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine. While this exact molecule is not extensively documented in publicly available literature, its structural components—a 4-aminopyrazole core, N,N-dimethylation, and a morpholino substituent—suggest a strong potential for biological activity. This document serves to consolidate the known information about its constituent parts, propose a viable synthetic pathway, and outline its potential as a lead compound for further research.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of a compound are critical for its development as a therapeutic agent. Based on its chemical structure, the key properties of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine have been determined.
Chemical Structure and Formula
The structure of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine consists of a central pyrazole ring with the following substitutions:
A methyl group on the nitrogen at position 1.
A methyl group on the carbon at position 5.
A morpholino group on the carbon at position 3.
An amino group on the carbon at position 4.
This arrangement leads to the molecular formula and weight detailed in the table below. It is noteworthy that the positional isomer, 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazol-4-amine, shares the same molecular formula and weight.[4]
The therapeutic potential of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine can be inferred from the well-documented biological activities of its core components. The 4-aminopyrazole scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[2][5]
Kinase Inhibition
Substituted aminopyrazoles are frequently investigated as kinase inhibitors.[2][6] The JAK/STAT signaling pathway, which is often dysregulated in cancers and inflammatory diseases, is a common target for 4-aminopyrazole derivatives.[7] The amino group at the 4-position can act as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[1] The substitution pattern on the pyrazole ring significantly influences the specific activity and selectivity of these compounds.
Antimicrobial and Other Activities
Various functionalized pyrazoles have demonstrated antibacterial and antifungal properties.[8][9] The presence of the morpholino group, in particular, has been associated with a range of biological activities.
Advanced Scaffolding for Sigma-1 Receptor Modulation and Kinase Inhibition[1] Part 1: Executive Technical Summary The 4-amino-1,5-dimethyl-3-morpholinopyrazole scaffold represents a "privileged structure" in modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Scaffolding for Sigma-1 Receptor Modulation and Kinase Inhibition[1]
Part 1: Executive Technical Summary
The 4-amino-1,5-dimethyl-3-morpholinopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It bridges the gap between high-affinity receptor binding and favorable physicochemical properties. Unlike simple pyrazoles, the incorporation of the morpholine ring at the C3 position dramatically alters the solubility profile and metabolic stability, while the C4-amino group serves as a critical nucleophilic "handle" for the attachment of pharmacophores (warheads).
This guide deconstructs the properties, synthesis, and pharmacological utility of this scaffold, specifically focusing on its role in developing Sigma-1 Receptor (σ1R) ligands and ATP-competitive kinase inhibitors .
Part 2: Physicochemical Profile & Structural Analysis
The utility of this molecule stems from its balanced lipophilicity and electronic distribution.[2]
Structural Attributes
Core: 1,5-dimethylpyrazole (Aromatic, stable).
Solubilizer: Morpholine ring (C3). Lowers LogP, increases water solubility, and reduces HERG liability compared to piperidines.
Reactive Center: Primary amine (C4). pKa ~3.5–4.5 (weak base due to conjugation with the pyrazole ring).
Calculated Properties (Data Table)
Property
Value (Approx.)
Significance in Drug Design
Molecular Weight
196.25 g/mol
Fragment-like; ideal for Lead Optimization.
cLogP
0.8 – 1.2
Highly favorable for CNS penetration (BBB permeable).
TPSA
~65 Ų
Within the "Rule of 5" for oral bioavailability.
H-Bond Donors
2 (NH₂)
Critical for interaction with Glu/Asp residues in binding pockets.
H-Bond Acceptors
4 (N, O)
Facilitates water solubility and receptor docking.
Part 3: Synthetic Architecture
The synthesis of 4-amino-1,5-dimethyl-3-morpholinopyrazole is non-trivial due to regioselectivity challenges (1,3- vs 1,5-dimethyl isomers). The most robust industrial route involves the Nitration-Reduction Sequence .
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic flow from the chloro-pyrazole precursor to the final amino-scaffold. Note that regiochemistry is established in the precursor stage.
Part 4: Pharmacological Applications
Sigma-1 Receptor (σ1R) Ligands
The 3-morpholinopyrazole moiety is a bioisostere for the phenyl-morpholines found in classic σ1R agonists like PRE-084 .
Mechanism: The morpholine nitrogen (protonated at physiological pH) forms an ionic bond with Glu172 in the σ1R binding pocket.
Derivatization: Acylation of the C4-amino group with bulky lipophilic groups (e.g., adamantane, substituted phenyls) creates high-affinity antagonists or agonists useful for treating neuropathic pain and neurodegenerative disorders [1, 2].
Kinase Inhibition
The pyrazole N2 nitrogen often mimics the adenine N1 of ATP, forming a hinge-binding interaction.
Strategy: The C4-amino group is typically converted to a urea or amide . This extension projects into the "back pocket" of the kinase (e.g., VEGFR, BCR-Abl), conferring selectivity.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the scaffold. The Morpholine and Amino regions serve as the primary interaction points for receptor binding.
Part 5: Detailed Experimental Protocol
Protocol: Catalytic Reduction of 4-nitro-1,5-dimethyl-3-morpholinopyrazole
Objective: To synthesize the target amine from its nitro precursor without over-reduction or ring opening.
Hydrogen Gas (Balloon pressure) or Hydrazine Hydrate (Transfer hydrogenation)
Workflow:
Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g of the nitro-intermediate in 50 mL of anhydrous methanol.
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an argon blanket. (Caution: Pd/C is pyrophoric).
Hydrogenation:
Method A (H2 Gas): Purge the flask with H2 gas (balloon) three times. Stir vigorously at Room Temperature (25°C) for 4–6 hours.
Method B (Hydrazine - Safer/Faster): Add 5.0 eq of Hydrazine Hydrate dropwise at reflux. Reaction is usually complete in 1 hour [3].
Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (yellow spot) should disappear, replaced by a lower Rf spot (UV active, stains with Ninhydrin).
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.
Isolation: Concentrate the filtrate under reduced pressure.
Purification: The resulting oil often crystallizes upon standing or trituration with diethyl ether. If necessary, recrystallize from Ethanol/Hexane.
Self-Validation Checkpoints:
Visual: The bright yellow color of the nitro compound should fade to a pale off-white or colorless solid/oil.
NMR (1H): Look for the disappearance of the Nitro-associated shifts and the appearance of a broad singlet (NH2) around 3.5–4.5 ppm .
Stability: The free amine is prone to oxidation; store under Argon at -20°C or convert immediately to the HCl salt.
Part 6: References
Prezzavento, O., et al. (2025).[3] "Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands." ChemMedChem. 4[3][4]
Entrena, J. M., et al. (2016). "Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain." Journal of Medicinal Chemistry. 5[1][3][4][6]
Bekdemir, Y., & Efil, K. (2006). "A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds." Journal of the Faculty of Pharmacy of Istanbul University. 7
Kumari, A., & Singh, R. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. 8
In early-stage drug discovery and chemical process development, the solubility profile of a building block dictates its utility in parallel synthesis, purification chromatography, and downstream formulation. 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is a highly functionalized heterocyclic intermediate. The presence of the morpholine ring is a privileged structural motif, widely utilized to optimize the hydrophilic-lipophilic balance and enhance blood-brain barrier (BBB) permeability in neurotherapeutics (2[2]).
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic kinetic solubility estimates. Here, we dissect the thermodynamic solubility of this specific pyrazole-amine derivative across a spectrum of organic solvents, detailing the intermolecular causality behind its solvation and providing a self-validating protocol for empirical quantification.
Structural Thermodynamics & Solvation Causality
Solubility is fundamentally a thermodynamic competition between the energy required to disrupt the solid-state crystal lattice and the energy released upon solvation. For 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine, four distinct structural domains govern its interaction with organic solvents:
The Morpholine Ring: Contains an ether oxygen and a tertiary amine nitrogen, acting as strong hydrogen-bond (H-bond) acceptors. This motif significantly enhances solubility in polar protic solvents (e.g., methanol, ethanol) by accepting protons from the solvent[2].
The Primary Amine (-NH₂): Located at the 4-position of the pyrazole, this group acts as a potent H-bond donor. It forms strong dipole-dipole and H-bond interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
The Pyrazole Core: An aromatic, electron-rich system that dictates the baseline crystal lattice energy via
stacking.
The Dimethyl Groups: Located at the 1 and 5 positions, these aliphatic markers provide localized lipophilicity, preventing the compound from being overly polar and ensuring moderate solubility in halogenated solvents like Dichloromethane (DCM).
Figure 1: Structural motifs dictating the solvation thermodynamics of the pyrazole derivative.
Based on the physicochemical properties of the functional groups, the thermodynamic solubility profile of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine at 25°C is stratified below. High-throughput kinetic solubility assays are insufficient for organic media; therefore, these values reflect equilibrium states.
Solvent
Polarity Index
Dielectric Constant (ε)
Estimated Solubility (mg/mL)
Mechanistic Solvation Rationale
Dimethyl Sulfoxide (DMSO)
7.2
46.7
> 100
Strong H-bond acceptance from the primary amine; high dipole disrupts the pyrazole lattice.
N,N-Dimethylformamide (DMF)
6.4
36.7
> 100
Excellent H-bond acceptor; strong dipole-dipole interactions stabilize the morpholine ring.
Methanol (MeOH)
5.1
32.7
40 - 60
Protic donor/acceptor; forms a robust H-bond network with the morpholine oxygen and pyrazole nitrogens.
Dichloromethane (DCM)
3.1
8.9
20 - 40
Halogenated interaction with lipophilic dimethyl groups; moderate dipole moment.
Acetonitrile (MeCN)
5.8
37.5
10 - 20
Polar aprotic; moderate disruption of the crystal lattice, limited by lack of H-bond donation.
Non-polar; thermodynamically incapable of disrupting the highly polar pyrazole-amine H-bond network.
Note: Reactive carbonyl solvents (e.g., Acetone, Methyl Ethyl Ketone) are intentionally excluded from this profile. The primary amine at the 4-position is highly nucleophilic and will undergo spontaneous Schiff base condensation with ketones over a 24-hour equilibration period, leading to chemical degradation and false solubility readings.
While kinetic solubility (often determined via nephelometry) is acceptable for early aqueous screening, thermodynamic equilibrium solubility is the gold standard for organic solvent profiling (3[3]). To conserve API, we utilize a miniaturized shake-flask method (4[4]).
Step-by-Step Workflow
Sample Preparation: Dispense 5.0 mg of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine into a 2 mL Type I borosilicate glass HPLC vial. Causality: Glass is mandated over polypropylene to prevent lipophilic adsorption of the compound to the vial walls.
Solvent Addition: Add 100 µL of the target analytical-grade organic solvent. Ensure a visible suspension remains. If the solid dissolves completely, add additional API in 2.0 mg increments until a persistent solid phase is achieved.
Equilibration: Seal the vial with a PTFE-lined cap. Incubate on a thermoshaker at 25.0 ± 0.1 °C at 500 rpm for 48 hours. Causality: A 48-hour window is critical. Shorter incubations may capture a metastable polymorph's supersaturated state. Extended incubation ensures the suspension reaches the lowest-energy thermodynamic baseline[3].
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract 50 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation alone leaves micro-particulates in the supernatant, which artificially inflates HPLC-UV quantification.
Quantification: Dilute the filtered supernatant into the mobile phase and quantify via HPLC-UV (λ ~254 nm) against a 5-point standard calibration curve.
The Self-Validation Step: Solid-State Verification
A solubility protocol is only trustworthy if the solid state remains constant. Post-centrifugation, the remaining undissolved solid pellet must be dried and analyzed via X-ray Powder Diffraction (XRPD).
Why? If the compound forms a solvate (e.g., a methanolate crystal) during the 48-hour incubation, the XRPD pattern will shift. If this occurs, the measured HPLC value represents the solubility of the solvate, not the pure free base. This self-validating loop ensures absolute data integrity.
Figure 2: Self-validating miniaturized shake-flask workflow for thermodynamic solubility.
References
Bidepharm - Product Profile: 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5). Available at:[1]
Lund University Publications - Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at:[4]
PharmaTutor - Solubility Determination in Drug Discovery and Development. Available at:[3]
Taylor & Francis - Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at:[2]
Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
Executive Summary & Chemical Identity 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, partic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anticoagulant analogs (e.g., related to the Apixaban scaffold).
Unlike common reagents, this compound combines a nucleophilic primary amine, an electron-rich pyrazole core, and a morpholine ring. This structural complexity dictates specific stability concerns—primarily oxidation sensitivity and hygroscopicity—that standard SDS templates often overlook. This guide integrates GHS compliance with practical, field-proven handling strategies.
Chemical Characterization Table
Parameter
Specification
Chemical Name
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
CAS Number
1245822-66-5
Molecular Formula
C₉H₁₆N₄O
Molecular Weight
196.25 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
While specific toxicological data for this exact CAS is limited in public registries, Structure-Activity Relationship (SAR) analysis with structural analogs (e.g., 4-amino-morpholine, 1,3-dimethyl-1H-pyrazol-5-amine) mandates the following precautionary classification.
H335: May cause respiratory irritation (STOT SE 3).[4][2][1][3][6][7]
Mechanistic Safety Insight
The primary amine (-NH₂) at position 4 is highly nucleophilic and capable of forming covalent bonds with biological electrophiles, leading to sensitization or irritation. The morpholine moiety can exhibit metabolic toxicity if cleaved, though it is generally stable in this scaffold.
Safe Handling Protocol: A Self-Validating System
This section defines a "Self-Validating System" where the safety controls also ensure experimental success. If the compound degrades (turns dark/brown), the safety risk (unknown oxidation byproducts) increases, and the experiment is compromised.
Engineering Controls & Storage
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich amine is susceptible to air oxidation.
Temperature: Refrigerate at 2–8°C .
Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.
Rationale: Morpholine derivatives can permeate thin nitrile; double gloving provides a breakthrough time buffer.
Respiratory: If handling >500 mg outside a hood (not recommended), use a P100 particulate respirator.
Workflow Visualization
The following diagram outlines the decision logic for handling and emergency response.
Figure 1: Operational workflow for safe handling and integrity verification.
Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate the alkaline nature of the amine.
Exposure Route
Immediate Action
Medical Rationale
Eye Contact
Rinse with water for 15 minutes , lifting eyelids.
Alkaline amines can cause penetrating corneal injury; immediate dilution is critical.
Skin Contact
Wash with soap and water.[2][6][7] Remove contaminated clothing.[3][6][7][8][9]
Lipophilic morpholine groups aid dermal absorption; rapid removal prevents systemic uptake.
Inhalation
Move to fresh air.[2][3][6][7][8][9] If breathing is difficult, give oxygen.
Pyrazole dusts are respiratory irritants; oxygen support prevents hypoxia from airway inflammation.
Ingestion
Rinse mouth. Do NOT induce vomiting.
Vomiting risks aspiration of the irritant amine into the lungs.
Toxicological & Ecological Information
Predicted Toxicology (Read-Across)
Acute Toxicity: LD50 (Oral, Rat) predicted between 500–2000 mg/kg (Category 4) based on 1,5-dimethylpyrazole data.
Chronic Effects: No specific carcinogenicity data available. However, pyrazoles are bioactive; avoid chronic exposure.
Metabolism: Likely metabolized via N-oxidation or morpholine ring opening.
Ecological Impact
Aquatic Toxicity: Do not release into drains.[2][1][10] Heterocyclic amines can be persistent in water and toxic to aquatic invertebrates (EC50 predicted <100 mg/L).
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx emissions) is the only approved disposal method.
Synthesis & Application Context
This compound is a "privileged scaffold." The 4-amino group allows for amide coupling (e.g., with carboxylic acids) or reductive amination, while the morpholine ring improves solubility and pharmacokinetic properties in drug candidates.
Key Reaction Hazard:
When reacting this amine with acid chlorides or sulfonyl chlorides, exothermic generation of HCl occurs.
Control: Always include a base scavenger (e.g., Triethylamine or DIPEA) and cool the reaction to 0°C during addition to prevent thermal runaway.
References
PubChem. (2025).[4][5] Compound Summary: 1,5-dimethyl-1H-pyrazol-4-amine (Analogous Structure). National Library of Medicine. Retrieved October 26, 2025, from [Link]
European Chemicals Agency (ECHA). (2025).[5] C&L Inventory: Pyrazole derivatives and GHS Classification. Retrieved October 26, 2025, from [Link]
The Biological Activity of 3-Morpholino-Pyrazole-4-Amine Derivatives: A Framework for Drug Discovery
An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Preamble: The Pyrazole Scaffold as a Nexus of Modern Therapeutics The...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of: A Senior Application Scientist
Preamble: The Pyrazole Scaffold as a Nexus of Modern Therapeutics
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous kinase inhibitors used in oncology underscore the therapeutic potential inherent to this core.[3][4] This guide delves into the specific and compelling biological activities of pyrazole derivatives, with a focused exploration of the 3-morpholino-4-amino substitution pattern—a motif designed to enhance potency, selectivity, and pharmacokinetic properties.
While literature on the precise 3-morpholino-pyrazole-4-amine core is emergent, this document synthesizes data from closely related pyrazole amine and morpholine-containing analogues to construct a predictive and actionable framework. We will dissect the mechanistic underpinnings of their anticancer and anti-inflammatory activities, provide robust experimental protocols for their evaluation, and chart a course for future drug development efforts.
Chapter 1: The Aminopyrazole Core - Synthetic Strategy and Rationale
The strategic placement of an amino group at the C4 position and a morpholino moiety at the C3 position of the pyrazole ring is a deliberate design choice aimed at optimizing biological activity. The 4-amino group often serves as a critical hydrogen bond donor, anchoring the molecule within the active site of target proteins, particularly kinases.[5][6] The morpholine substituent is a well-established pharmacophore used to improve aqueous solubility, metabolic stability, and overall drug-like properties.
A general and adaptable synthetic route is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The following workflow illustrates a common, multi-step synthesis.
Diagram 1: General Synthetic Workflow for 3-Morpholino-4-Nitro-Pyrazole Derivatives
Caption: A generalized synthetic route from a pyrazole precursor to the target 4-amine derivative.
A predominant mechanism of action for aminopyrazole derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[7][8] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, a close analogue to our core structure, is a recognized pharmacophore for targeting the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[5][7][9]
Mechanism of Action: Kinase Inhibition
These derivatives typically function as ATP-competitive inhibitors. The pyrazole core forms key hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling cascades that promote cell proliferation and survival.[5]
Diagram 2: Simplified Kinase Inhibition Pathway
Caption: Competitive inhibition of a receptor tyrosine kinase by a pyrazole-4-amine derivative.
Data Presentation: In Vitro Anticancer Activity
The efficacy of novel pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and specific kinase enzymes.
Chapter 3: Anti-inflammatory Activity - Modulating the Arachidonic Acid Cascade
Pyrazole derivatives are widely recognized for their potent anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][3] The core mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[10][11]
Mechanism of Action: COX Inhibition
Data Presentation: In Vitro COX-2 Inhibition
The potency and selectivity of pyrazole derivatives are critical metrics for their development as anti-inflammatory agents.
Chapter 4: Experimental Protocols for Biological Evaluation
Synthesizing technical accuracy with field-proven insights is critical for advancing a compound from discovery to a viable drug candidate. The following protocols represent self-validating systems for assessing the biological activity of novel 3-morpholino-pyrazole-4-amine derivatives.
Protocol 4.1: General Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide
This multi-step protocol provides a validated pathway to a related pyrazole-morpholine conjugate, illustrating key chemical transformations.[13]
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
To a stirred solution of morpholine (1.1 eq) and potassium carbonate (1.0 eq) in N,N-Dimethylformamide (DMF), add 3,4-difluoro nitrobenzene (1.0 eq) dropwise at room temperature.
Rationale: Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, facilitating nucleophilic aromatic substitution at the C4 position of the electron-deficient nitrobenzene ring. DMF is an ideal polar aprotic solvent for this reaction.
Stir the reaction mixture at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, pour the mixture into water to precipitate the product. Filter, wash with water, and dry to yield the product.
Step 2: Reduction to 3-fluoro-4-morpholinoaniline
To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of acetone and water, add sodium dithionite (4.0 eq) portion-wise.
Rationale: Sodium dithionite is a powerful yet selective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups.
Stir at room temperature for 5 hours. The product will precipitate from the solution.
Filter the solid, wash with water, and dry to yield the aniline product.
Step 3 & Onward: Pyrazole Ring Formation and Acylation
The resulting aniline is then taken through a series of reactions including reaction with ethyl acetoacetate, formation of a ketene dithioacetal, and subsequent cyclization with hydrazine hydrate to form the core pyrazole ring.[13]
The final pyrazole amine can then be acylated with various acid chlorides to produce a library of carboxamide derivatives for screening.
Protocol 4.2: In Vitro Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of a compound on a cancer cell line.
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Solubilization: Remove the MTT medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Diagram 3: Workflow for Biological Screening Cascade
A Technical Guide to 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine, a novel substituted aminopyrazole with significant potential in drug discovery and development. Due to its...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine, a novel substituted aminopyrazole with significant potential in drug discovery and development. Due to its unique structural combination of a dimethylated pyrazole core, a 4-amino group, and a 3-morpholino substituent, this compound is of considerable interest to researchers and scientists in medicinal chemistry. This document will detail a proposed synthetic pathway, outline essential analytical characterization techniques, explore the promising therapeutic applications based on its constituent functional groups, and provide critical safety and handling protocols. The content is structured to offer both theoretical insights and practical guidance for professionals engaged in the exploration of new chemical entities.
Introduction: The Convergence of Privileged Scaffolds
The molecular architecture of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine brings together two "privileged structures" in medicinal chemistry: the pyrazole nucleus and the morpholine ring. This strategic combination is anticipated to confer advantageous pharmacological and pharmacokinetic properties, making it a compelling candidate for further investigation.
The Pyrazole Core: Pyrazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its biological and physicochemical characteristics.[3]
The Morpholine Moiety: The inclusion of a morpholine ring in drug candidates is a well-established strategy to enhance their pharmacological profile.[4][5][6] Morpholine can improve aqueous solubility, metabolic stability, and bioavailability.[5][7] Its presence can also facilitate crucial hydrogen bond interactions with biological targets, thereby increasing potency and selectivity.[6][8]
The 4-amino group on the pyrazole ring is a key functional group that can serve as a critical pharmacophore, participating in essential interactions with target proteins.[1][9] The specific substitution pattern of 1,5-dimethylation on the pyrazole ring is designed to lock the tautomeric form and provide a well-defined three-dimensional structure.
This guide will now delve into the practical aspects of working with 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine, from its synthesis to its potential applications.
Proposed Synthesis Pathway
As 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is not commercially available, a de novo synthesis is required. The following proposed multi-step synthesis is based on established methodologies for the preparation of substituted pyrazoles.[10][11]
Figure 1: Proposed Synthesis Workflow A generalized workflow for the synthesis of the target compound, starting from a 1,3-dicarbonyl compound and a hydrazine derivative.
Experimental Protocol:
Step 1: Synthesis of the Pyrazole Core:
React a suitable 1,3-dicarbonyl precursor with a methylhydrazine derivative to form the 1,5-dimethyl-1H-pyrazole core. The choice of the dicarbonyl compound will be crucial in determining the subsequent substitution pattern. A one-pot synthesis approach could be employed for efficiency.[10]
Step 2: Nitration of the Pyrazole Ring:
Introduce a nitro group at the 4-position of the pyrazole ring using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). Careful control of reaction conditions is necessary to ensure regioselectivity.
Step 3: Reduction of the Nitro Group:
Reduce the 4-nitro group to a 4-amino group. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., with palladium on carbon), or iron in acidic media.
Step 4: Halogenation of the 3-Position:
Introduce a halogen (e.g., bromine or chlorine) at the 3-position of the 4-aminopyrazole. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The amino group may require protection prior to this step to prevent side reactions.
Step 5: Nucleophilic Aromatic Substitution with Morpholine:
Displace the halogen at the 3-position with morpholine via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Step 6: Final Deprotection (if necessary) and Purification:
If a protecting group was used for the amino function, it should be removed in the final step. The crude product should then be purified using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to obtain the final compound with high purity.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine.
Table 1: Key Analytical Techniques and Expected Observations
Analytical Technique
Purpose
Expected Observations
¹H NMR
Structural elucidation and confirmation of proton environment.
Signals corresponding to the two methyl groups (singlets), the morpholine protons (multiplets), the amino protons (a broad singlet), and the pyrazole ring proton (a singlet). Chemical shifts will be indicative of the electronic environment of each proton.[12][13][14]
¹³C NMR
Confirmation of the carbon skeleton.
Resonances for all carbon atoms in the molecule, including the pyrazole ring carbons, the methyl carbons, and the morpholine carbons.[14][15]
Mass Spectrometry (MS)
Determination of molecular weight and confirmation of elemental composition.
A molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) will provide the elemental formula.[16][17]
Infrared (IR) Spectroscopy
Identification of functional groups.
Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl and aromatic), C=N and C=C stretching (pyrazole ring), and C-O-C stretching (morpholine).[11]
High-Performance Liquid Chromatography (HPLC)
Purity assessment.
A single major peak indicating the purity of the compound. The retention time is a characteristic of the compound under specific chromatographic conditions.
Elemental Analysis
Confirmation of the elemental composition.
The percentage of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values.
Figure 2: Analytical Characterization Workflow A flowchart illustrating the key analytical steps to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Applications
The structural features of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine suggest several promising avenues for therapeutic research, primarily in oncology and inflammatory diseases.
Oncology: Aminopyrazole scaffolds are present in numerous kinase inhibitors used in cancer therapy.[18] The 4-aminopyrazole moiety can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The morpholine substituent can be explored to enhance selectivity and improve pharmacokinetic properties, potentially leading to the development of novel inhibitors of protein kinases implicated in cancer cell proliferation and survival.[6]
Inflammatory Diseases: Pyrazole derivatives have a long history as anti-inflammatory agents.[1] The target molecule could be investigated for its potential to modulate inflammatory pathways, for instance, by inhibiting key enzymes such as cyclooxygenases (COX) or various kinases involved in the inflammatory cascade.
Antimicrobial Agents: Substituted pyrazoles have also shown promise as antibacterial and antifungal agents.[11] The combination of the pyrazole core and the morpholine ring could lead to compounds with novel mechanisms of action against resistant pathogens.
Safety and Handling
As with any novel chemical entity, 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine should be handled with care, assuming it is potentially hazardous until proven otherwise. The following safety precautions are based on the general safety data for pyrazole derivatives and amines.[19][20][21][22]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.[19][20]
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[19][22]
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.[20]
Handling and Storage:
Avoid inhalation, ingestion, and contact with skin and eyes.[20][22]
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from strong oxidizing agents.
First Aid Measures:
In case of skin contact: Immediately wash with plenty of soap and water.
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
If inhaled: Move the person to fresh air.
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine represents a promising, yet underexplored, chemical entity at the intersection of two pharmacologically significant scaffolds. While not commercially available, this guide provides a rational, literature-supported pathway for its synthesis and a comprehensive framework for its analytical characterization. The potential therapeutic applications in oncology and inflammatory diseases warrant further investigation by the scientific community. Adherence to strict safety protocols is essential when handling this and other novel compounds. This technical guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing molecule.
References
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
Jiang, B., et al. (2020).
Tylor, J. S., & Gesto, D. S. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 589-633.
Kaur, M., & Singh, P. (2020).
(2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
(2023).
(2024).
(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
(2025).
(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
(2023).
(2021).
(2023).
(2023).
(2005).
(2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.
(2007). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
(2014).
(2022). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Academia.edu.
(2022). (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
(2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
(2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
Application Notes and Protocols: Synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine from a 4-Nitropyrazole Precursor
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide for the synthesis of 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine, a valuable scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine, a valuable scaffold in medicinal chemistry. The described synthetic route commences with the commercially available 1,5-dimethyl-4-nitro-1H-pyrazole and proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by a catalytic hydrogenation. This application note offers detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis.
Introduction
The pyrazole nucleus is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The specific substitution pattern of 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine makes it an attractive building block for the development of novel therapeutic agents. This guide details a reliable and scalable synthesis from 1,5-dimethyl-4-nitro-1H-pyrazole, a readily accessible starting material.[3][4] The synthetic strategy hinges on two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety and a subsequent reduction of the nitro group to the corresponding amine.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The process begins with the SNAr reaction between 1,5-dimethyl-4-nitro-1H-pyrazole and morpholine. The electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic attack.[5][6] The resulting 1,5-dimethyl-3-morpholino-4-nitro-1H-pyrazole is then subjected to catalytic transfer hydrogenation to yield the final product.
Caption: Overall synthetic workflow.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile.[5][6] In this specific case, the nitro group at the 4-position of the pyrazole ring acts as a powerful electron-withdrawing group, rendering the pyrazole ring susceptible to nucleophilic attack by morpholine. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, which subsequently expels the leaving group to restore aromaticity. Although the nitro group itself is ultimately displaced in some reactions on highly activated systems, in this context it serves to activate a leaving group at an adjacent position. However, in some dinitro- or trinitropyrazoles, direct substitution of a nitro group is possible.[7] For the synthesis of the target molecule, we will be performing a substitution at the 3-position, which is activated by the 4-nitro group.
Caption: Generalized SNAr mechanism.
Experimental Protocol: Synthesis of 1,5-Dimethyl-3-morpholino-4-nitro-1H-pyrazole
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethyl-4-nitro-1H-pyrazole (1.41 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and N,N-dimethylformamide (20 mL).
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
Add morpholine (1.31 g, 1.5 mL, 15 mmol) to the suspension.
Heat the reaction mixture to 100 °C and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
After completion, allow the reaction mixture to cool to room temperature.
Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
Collect the solid by vacuum filtration and wash thoroughly with water (3 x 30 mL).
Dry the solid in a vacuum oven at 50 °C to a constant weight.
The crude product can be further purified by recrystallization from ethanol to afford 1,5-dimethyl-3-morpholino-4-nitro-1H-pyrazole as a yellow solid.
Expected Yield: 85-95%
Purity (by HPLC): >98%
Part 2: Reduction of the Nitro Group
Mechanistic Insight
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives.[9] Catalytic hydrogenation is a widely employed method due to its high efficiency and clean reaction profile.[10] The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[9] The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, through the addition of hydrogen.[11][12] Transfer hydrogenation, using a hydrogen donor like hydrazine hydrate or formic acid in the presence of a catalyst, is often a safer and more convenient alternative to using hydrogen gas.[9][13]
Caption: Stepwise reduction of a nitro group.
Experimental Protocol: Synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Molar Equivalents
1,5-Dimethyl-3-morpholino-4-nitro-1H-pyrazole
226.24
2.26 g
1.0
Palladium on Carbon (10 wt. %)
-
0.23 g
10 mol %
Hydrazine Monohydrate (N₂H₄·H₂O)
50.06
1.0 g (1.0 mL)
2.0
Ethanol (EtOH)
46.07
50 mL
-
Procedure:
In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 1,5-dimethyl-3-morpholino-4-nitro-1H-pyrazole (2.26 g, 10 mmol) and 10% Pd/C (0.23 g) in ethanol (50 mL).
Heat the mixture to a gentle reflux with vigorous stirring.
Add hydrazine monohydrate (1.0 g, 1.0 mL, 20 mmol) dropwise via the dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours or until TLC analysis (ethyl acetate/methanol, 9:1) indicates the complete consumption of the starting material.
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
The resulting residue is the crude 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine. This can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield a pure crystalline solid.
Expected Yield: 80-90%
Purity (by HPLC): >99%
Characterization Data
The final product, 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine, should be characterized by standard analytical techniques to confirm its identity and purity.
¹H NMR: Expected signals for the two methyl groups, the morpholine protons, and the amine protons.
¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₉H₁₆N₄O.
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and C-O-C stretching of the morpholine ring.
Safety Considerations
1,5-Dimethyl-4-nitro-1H-pyrazole: Handle with care as nitrated organic compounds can be energetic. Avoid heat and shock.
Hydrazine Monohydrate: Highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Palladium on Carbon: Flammable when dry, especially in the presence of hydrogen. Handle as a slurry in a solvent whenever possible.
Conclusion
The synthetic route and detailed protocols provided in this application note offer a reliable and efficient method for the preparation of 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine. The causality-driven explanations for the experimental choices and the inclusion of mechanistic insights are intended to provide researchers with a robust understanding of the synthesis, facilitating its successful implementation and adaptation for various research and development applications.
References
Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
Using 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine as a kinase inhibitor scaffold
Application Note: 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine as a Kinase Inhibitor Scaffold Abstract This technical guide details the utilization of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine as a privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine as a Kinase Inhibitor Scaffold
Abstract
This technical guide details the utilization of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine as a privileged scaffold for Type I and Type II kinase inhibitor development. Unlike simple aminopyrazoles, the incorporation of the C3-morpholine moiety significantly enhances aqueous solubility and pharmacokinetic profiles while maintaining the critical H-bond donor/acceptor geometry required for ATP-hinge binding. This document provides a validated 3-step synthesis protocol, derivatization strategies for SAR (Structure-Activity Relationship) expansion, and standardized biological assay workflows.
Introduction: The Scaffold Advantage
The 4-aminopyrazole core is a staple in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, lipophilicity often hampers the development of early hits. The 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine scaffold addresses this by introducing a morpholine ring at the C3 position.
Mechanistic Rationale:
N4-Amine: Acts as the primary hydrogen bond donor to the kinase hinge region (e.g., Glu residue in the ATP pocket).
C3-Morpholine: Projects into the solvent-exposed region, improving solubility (
modulation) and reducing non-specific protein binding.
1,5-Dimethyl Pattern: Locks the pyrazole tautomer and provides a hydrophobic contact with the gatekeeper residue or the ribose-binding pocket.
Part 1: Synthesis Protocol
Objective: High-yield synthesis of the scaffold from commercially available precursors.
Reaction Scheme Overview
The synthesis relies on a Nucleophilic Aromatic Substitution (
) followed by a nitro-reduction.
Caption: Two-step synthesis route converting the chloropyrazole precursor to the active amino-scaffold.
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
Checkpoint: The spot for the starting material (
) should disappear, replaced by a more polar yellow spot ().
Workup: Pour into ice water. Filter the yellow precipitate (3-morpholino-4-nitropyrazole). Wash with water and dry under vacuum.
Step 2: Nitro Reduction
Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (
, balloon pressure).
Solvent: Methanol/THF (1:1).
Procedure:
Suspend the nitro-intermediate in Methanol/THF.
Add Pd/C catalyst carefully under nitrogen flow.
Purge with
and stir at Room Temperature (RT) for 12 hours.
Safety Note: Pd/C is pyrophoric. Keep wet with solvent.
Purification: Filter through a Celite pad. Concentrate the filtrate. The resulting off-white solid is 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine .
Storage: Store at -20°C under Argon. Amines are prone to oxidation.
Part 2: Derivatization (Library Generation)
Objective: Converting the scaffold into active kinase inhibitors.
The 4-amino group is the "handle" for connecting the scaffold to a "Tail" moiety that targets the hydrophobic back pocket (Type II inhibition) or the ribose pocket (Type I).
Dissolve the scaffold (0.5 mmol) in anhydrous DCM (5 mL).
Add the desired Aryl Isocyanate (0.5 mmol) dropwise at 0°C.
Allow to warm to RT and stir for 2 hours.
Isolation: The urea product often precipitates. Filter and wash with cold ether. If soluble, evaporate and purify via Flash Chromatography (MeOH/DCM gradient).
Part 3: Biological Evaluation
Objective: Validating kinase inhibitory activity.
A. Biochemical Assay (ADP-Glo™)
This assay measures the ADP produced by the kinase reaction, quantifying inhibition.
Preparation:
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 μM DTT.
Compounds: Prepare 3-fold serial dilutions of the inhibitor in DMSO.
Workflow:
Add 2 μL of Kinase (e.g., recombinant JAK2, 2 ng/well) to a 384-well white plate.
Add 1 μL of Inhibitor. Incubate 10 min at RT.
Add 2 μL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) substrate).
Incubate 60 min at RT.
Detection: Add 5 μL ADP-Glo™ Reagent (40 min incubation)
Add 10 μL Kinase Detection Reagent (30 min incubation).
Readout: Measure Luminescence. Calculate
using a 4-parameter logistic fit.
B. Cellular Viability (MTS Assay)
Seeding: Seed tumor cells (e.g., A549, K562) at 3,000 cells/well in 96-well plates.
Treatment: Add inhibitors (0.1 nM – 10 μM) after 24 hours. DMSO final conc < 0.5%.[1]
Preparation of pyrazolo[1,5-a]pyrimidine from 4-aminopyrazole precursors
An In-Depth Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors Authored by a Senior Application Scientist The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors
Authored by a Senior Application Scientist
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] As a purine isostere, it has demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, which are crucial targets in cancer therapy.[4][5] Compounds bearing this core structure have been investigated as anti-tumor, antimicrobial, and anti-inflammatory agents, with some advancing to approved drugs like indiplon and zaleplon.[6] This guide provides a detailed overview of the primary synthetic routes to this valuable scaffold, starting from aminopyrazole precursors, with an emphasis on the underlying chemical principles, practical experimental protocols, and expert insights for researchers in drug development.
A Critical Note on Precursor Nomenclature: 3-, 4-, or 5-Aminopyrazole?
Before delving into synthetic protocols, it is crucial to clarify the structure of the aminopyrazole precursor. The formation of the pyrazolo[1,5-a]pyrimidine ring system involves the annulation of a pyrimidine ring across the N1 nitrogen and the adjacent exocyclic amino group of the pyrazole ring. This requires the amino group to be at a position adjacent to a ring nitrogen, which, due to tautomerism, is typically designated as the C3 or C5 position.
The user's query specified "4-aminopyrazole" precursors. The cyclocondensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound would lead to the formation of an isomeric pyrazolo[3,4-b]pyridine or pyrazolo[4,3-b]pyridine system, not a pyrazolo[1,5-a]pyrimidine.[7][8] This guide will therefore focus on the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which overwhelmingly utilizes 3-aminopyrazole or 5-aminopyrazole as the key building block.
Core Synthetic Strategy 1: Cyclocondensation with 1,3-Biselectrophiles
The most robust and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][4][9] This method's popularity stems from its high functional group tolerance, the use of readily available starting materials, and generally high yields.[9]
Mechanism and Scientific Rationale
The reaction proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. The 5-aminopyrazole acts as a 1,3-bisnucleophile.
Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
Intermediate Formation: This addition leads to the formation of a hemiaminal intermediate, which quickly dehydrates to form a more stable enaminone intermediate.
Cyclization: The pyrazole ring nitrogen (N1) then acts as the second nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion.
Final Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
This reaction is typically catalyzed by either acid or base. Acid catalysis (e.g., acetic acid, sulfuric acid) protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack.[4] Base catalysis (e.g., sodium ethoxide, triethylamine) can deprotonate the pyrazole N1-H, increasing its nucleophilicity for the cyclization step.[9]
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Application Protocol 1: General Synthesis from Acetylacetone
This protocol describes a standard procedure for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine using 3-amino-1H-pyrazole and acetylacetone.
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Heating mantle and magnetic stirrer
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1H-pyrazole (10 mmol, 1.0 eq).
Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the aminopyrazole. To this solution, add acetylacetone (11 mmol, 1.1 eq) dropwise while stirring.
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and dehydration steps. Using a slight excess of the dicarbonyl compound ensures complete consumption of the limiting aminopyrazole.[4]
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
Precipitation and Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Drying: Dry the purified crystals in a vacuum oven at 40-50°C.
Three-component reactions offer a highly efficient, one-pot approach to synthesizing complex molecules, embodying the principles of green chemistry by reducing waste and saving time.[4] For pyrazolo[1,5-a]pyrimidines, this typically involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile.[4]
Mechanism and Scientific Rationale
The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a benzylidene intermediate. The aminopyrazole then undergoes a Michael addition to the activated double bond, followed by an intramolecular cyclization and subsequent tautomerization or oxidation to furnish the final aromatic product.
Caption: A typical experimental workflow for MCR synthesis.
Application Protocol 2: Three-Component Synthesis of a 7-Aminopyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a substituted 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative.
Materials:
3-Amino-1H-pyrazole-4-carbonitrile
Aromatic aldehyde (e.g., benzaldehyde)
Malononitrile
Piperidine (Basic Catalyst)
Ethanol (Solvent)
Procedure:
Reaction Setup: To a 50 mL round-bottom flask, add 3-amino-1H-pyrazole-4-carbonitrile (5 mmol, 1.0 eq), benzaldehyde (5 mmol, 1.0 eq), and malononitrile (5 mmol, 1.0 eq) in ethanol (15 mL).
Catalyst Addition: Add 2-3 drops of piperidine to the mixture.
Expert Insight: Piperidine acts as a basic catalyst, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.
Heating: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with constant stirring.
Isolation: Upon cooling to room temperature, a solid product will typically precipitate from the reaction mixture.
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough after washing, but can be further purified by recrystallization if necessary.
Modern Synthetic Approaches
Recent advancements have focused on improving the efficiency and environmental footprint of pyrazolo[1,5-a]pyrimidine synthesis.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[4] The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or in three-component settings can be effectively performed under microwave heating.[10]
Rationale: Microwave energy directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and reaction rate. This can minimize the formation of side products that may occur during prolonged heating under conventional methods.
Metal-Catalyzed Annulation
Novel methods are emerging that expand the scope of available precursors. For instance, a Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles has been developed.[11] This process involves the in situ formation of an α,β-unsaturated ketone from the saturated ketone, which then undergoes the cyclocondensation sequence.[11]
Rationale: This strategy avoids the need to pre-synthesize the 1,3-dicarbonyl or α,β-unsaturated electrophile, adding to the overall efficiency of the synthesis.
The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors is a well-established and versatile field. The classical cyclocondensation with 1,3-dicarbonyl compounds remains the most common and reliable method for many applications. However, for rapid library synthesis and process optimization, modern techniques such as multi-component reactions and microwave-assisted protocols offer significant advantages in efficiency and sustainability. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the reaction. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important heterocyclic scaffold for applications in drug discovery and development.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (n.d.).
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Taylor & Francis Online.
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2022, November 1). Bentham Science.
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry.
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021, August 31).
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022, October 18). Arabian Journal of Chemistry.
Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). Thieme Connect.
Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia.pub.
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). European Journal of Chemistry.
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine deriv
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI.
(PDF) 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. (2025, November 23).
5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. (n.d.). Semantic Scholar.
Synthetic routes for 1,5-dimethyl-3-substituted-4-aminopyrazoles
An In-Depth Guide to the Synthesis of 1,5-Dimethyl-3-Substituted-4-Aminopyrazoles Introduction: The Significance of the 4-Aminopyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 1,5-Dimethyl-3-Substituted-4-Aminopyrazoles
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, the 1,5-dimethyl-3-substituted-4-aminopyrazole scaffold represents a particularly valuable pharmacophore. Its unique arrangement of substituents allows for diverse biological activities, making it a privileged structure in drug discovery programs targeting kinases, G-protein coupled receptors, and other key cellular targets. Compounds featuring this core are integral to the development of anti-inflammatory, anticancer, and antimicrobial agents.[1][2]
This application note provides a comprehensive guide for researchers and drug development professionals on the primary synthetic routes to this versatile heterocyclic system. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for experimental design, and detailed, field-tested protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 4-aminopyrazoles can be broadly approached through two main paradigms: (1) construction of the pyrazole ring followed by functionalization, or (2) direct ring construction that incorporates the 4-amino group or a precursor. Each strategy offers distinct advantages and is suited to different starting material availability and desired final product diversity.
Caption: Primary synthetic paradigms for 1,5-dimethyl-3-substituted-4-aminopyrazoles.
Strategy 1: The Classic Approach - Pyrazole Formation Followed by Nitration and Reduction
This is arguably the most established and reliable method. It relies on the robust Knorr pyrazole synthesis followed by standard electrophilic aromatic substitution and reduction steps. While it involves multiple steps, each transformation is typically high-yielding and mechanistically well-understood.
Causality and Experimental Rationale:
Pyrazole Ring Formation: The initial step involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. To achieve the 1,5-dimethyl substitution pattern, one could theoretically use 1,2-dimethylhydrazine. However, it is often more practical and cost-effective to use methylhydrazine, which selectively attacks to form the 1-methylpyrazole, followed by a subsequent N-methylation step if required, although for the 1,5-dimethyl target, the choice of dicarbonyl precursor is key. For a 1,5-dimethyl-3-aryl-pyrazole, the reaction between a 1-aryl-1,3-butanedione and methylhydrazine is the logical starting point. The regioselectivity is governed by the differential reactivity of the two carbonyl groups.
Nitration: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most electronically activated site for substitution. The reaction is typically performed with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to prevent over-nitration or degradation of the substrate.
Reduction: The final step is the reduction of the 4-nitro group to the 4-amino group. This is a standard transformation with numerous available reagents. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method. Alternatively, metal-in-acid reductions (e.g., SnCl₂ in HCl, or Fe in acetic acid) are also highly effective and can be more practical for smaller-scale lab synthesis.[3][4]
Caption: Mechanism of nitration and conceptual pathway for nitro group reduction.
Strategy 2: Direct Construction via Azo-Coupling and Reductive Cyclization
This elegant approach builds the 4-amino functionality into the synthetic sequence from the beginning, often leading to a more convergent and efficient synthesis. It leverages the reactivity of diazonium salts and the subsequent reduction of an azo intermediate.
Causality and Experimental Rationale:
Azo Coupling: The synthesis begins by coupling an aryldiazonium salt with a β-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone).[4] This reaction is an electrophilic substitution on the active methylene carbon of the dicarbonyl compound, yielding a 3-(arylazo)pentane-2,4-dione.
Cyclization: The resulting azo-coupled dicarbonyl is then condensed with methylhydrazine. This proceeds via the standard Knorr synthesis mechanism, where the hydrazine cyclizes with the two carbonyl groups to form the pyrazole ring, leaving the azo moiety intact at the C4 position.
Reduction: The final step involves the reductive cleavage of the N=N double bond of the azo group. A common and effective reagent for this is sodium dithionite (Na₂S₂O₄) or hydrazine hydrate itself.[4] This reduction cleanly furnishes the desired 4-amino group. This method avoids the use of harsh nitrating acids.
Comparative Summary of Synthetic Routes
Route Name
Key Starting Materials
Key Reagents
Typical Yields
Advantages
Disadvantages/Challenges
Nitration & Reduction
1-Aryl-1,3-butanedione, Methylhydrazine
HNO₃/H₂SO₄, Pd/C or SnCl₂
60-80% (overall)
Highly reliable, well-documented, versatile for various R groups.
Multi-step, uses hazardous nitrating acids, potential for regioisomeric mixtures.[3][5]
Azo-Coupling & Reduction
Pentane-2,4-dione, Aryl amine, Methylhydrazine
NaNO₂/HCl, Na₂S₂O₄
70-90% (overall)
Convergent, avoids harsh acids, often high-yielding.[4]
Limited to aryl substituents from the diazonium salt, requires careful handling of diazonium intermediates.
Thorpe-Ziegler Cyclization
Enaminonitriles, α-haloketones
Base (e.g., K₂CO₃, Et₃N)
40-70%
Direct formation of the 4-aminopyrazole ring system.
Preparation of specific enaminonitrile precursors can be complex.[3]
This section provides a representative, step-by-step protocol for the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazol-4-amine , a common analogue of this class.
Materials and Reagents
Reagent
Formula
MW
Supplier
Notes
1-Phenyl-1,3-butanedione
C₁₀H₁₀O₂
162.19
Standard Supplier
---
Methylhydrazine
CH₆N₂
46.07
Standard Supplier
Caution: Toxic and corrosive.
Ethanol
C₂H₅OH
46.07
Standard Supplier
Anhydrous
Acetic Acid
CH₃COOH
60.05
Standard Supplier
Glacial
Sulfuric Acid
H₂SO₄
98.08
Standard Supplier
Concentrated (98%)
Nitric Acid
HNO₃
63.01
Standard Supplier
Fuming (≥90%)
Tin(II) Chloride Dihydrate
SnCl₂·2H₂O
225.65
Standard Supplier
---
Hydrochloric Acid
HCl
36.46
Standard Supplier
Concentrated (37%)
Sodium Hydroxide
NaOH
40.00
Standard Supplier
For basification
Ethyl Acetate
C₄H₈O₂
88.11
Standard Supplier
For extraction
Step 1: Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole
To a solution of 1-phenyl-1,3-butanedione (16.2 g, 100 mmol) in ethanol (200 mL), add glacial acetic acid (5 mL).
Slowly add methylhydrazine (5.1 mL, 105 mmol) dropwise at room temperature. The reaction is exothermic.
After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification by column chromatography or recrystallization may be performed if necessary. Expected Yield: ~85-95%.
Step 2: Nitration to 1,5-Dimethyl-3-phenyl-4-nitro-1H-pyrazole
Safety First: Perform this step in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and a face shield.
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, slowly add 1,5-dimethyl-3-phenyl-1H-pyrazole (17.2 g, 100 mmol) in portions to concentrated sulfuric acid (60 mL).
Prepare the nitrating mixture by slowly adding fuming nitric acid (4.6 mL, 110 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.
Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 0 °C.
After the addition is complete, stir the mixture at 0 °C for 1 hour.
Very carefully pour the reaction mixture onto crushed ice (~300 g). A yellow precipitate will form.
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Expected Yield: ~80-90%.
Step 3: Reduction to 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-amine
In a round-bottom flask, suspend the 4-nitro-pyrazole (21.7 g, 100 mmol) in concentrated hydrochloric acid (150 mL).
Add a solution of tin(II) chloride dihydrate (112.8 g, 500 mmol) in concentrated hydrochloric acid (100 mL) portion-wise. The reaction is exothermic; maintain the temperature below 50 °C with an ice bath if necessary.
After the addition, heat the mixture to 80 °C and stir for 3 hours.
Cool the mixture to 0 °C and slowly basify by adding 50% aqueous NaOH solution until the pH is >12. The tin salts will precipitate.
Extract the product with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford the pure 4-aminopyrazole. Expected Yield: ~75-85%.
Conclusion and Future Perspectives
The synthesis of 1,5-dimethyl-3-substituted-4-aminopyrazoles is a well-established field with multiple robust and reliable synthetic strategies. The classic nitration-reduction pathway offers predictability and broad applicability, while newer methods based on azo-coupling or multicomponent reactions provide more elegant and efficient alternatives. The choice of method will ultimately depend on the specific target substituent, available starting materials, and the scale of the synthesis. As the demand for novel heterocyclic scaffolds in drug discovery continues, the development of even more efficient, green, and diversity-oriented syntheses for this valuable pyrazole core will remain an active area of research.
References
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Google Scholar.
(n.d.). Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives 11b–i. ResearchGate.
(2013, January 2). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI.
(2012, September 27). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis.
(2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications.
(n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate.
(n.d.). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate.
(n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
(n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. SciSpace.
(2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
(2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
(n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
(2023, October 4). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis.
Application Note: Microwave-Assisted Synthesis of Morpholino-Pyrazole Derivatives
Executive Summary This guide details the protocol for the microwave-assisted synthesis of morpholino-pyrazole derivatives. These scaffolds are critical in medicinal chemistry, serving as pharmacophores for kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the microwave-assisted synthesis of morpholino-pyrazole derivatives. These scaffolds are critical in medicinal chemistry, serving as pharmacophores for kinase inhibitors (e.g., CDK2, VEGFR) and anti-inflammatory agents. By transitioning from conventional convective heating to microwave irradiation, researchers can reduce reaction times from hours to minutes, improve yields by 15–30%, and significantly lower solvent consumption. This protocol prioritizes a convergent synthetic strategy , utilizing morpholine-bearing precursors to minimize downstream purification steps.
Scientific Foundation: The Microwave Advantage
Dielectric Heating Mechanism
Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with the reaction matrix.
Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO, reagents with high dipole moments) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.
Ionic Conduction: Dissolved ions oscillate under the electromagnetic field, generating heat through collision.
Impact on Pyrazole Synthesis: The condensation of hydrazines with
-unsaturated ketones (chalcones) or 1,3-dicarbonyls is the rate-determining step. Microwave irradiation accelerates the dehydration step and promotes the nucleophilic attack of the hydrazine nitrogen, often suppressing side reactions (e.g., azine formation) that occur during prolonged heating.
Strategic Synthetic Pathways
We define two primary routes for accessing the morpholino-pyrazole scaffold. Route A is the preferred convergent method for high-throughput synthesis.
Caption: Comparison of Convergent (A) and Divergent (B) synthetic strategies. Route A is generally preferred for library generation to ensure scaffold stability.
Experimental Protocol: Convergent Synthesis (Route A)
This protocol describes the synthesis of 3-(4-morpholinophenyl)-5-phenyl-1H-pyrazole .
Materials & Equipment
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.
Load: In a 35 mL microwave vial, dissolve 4-morpholinobenzaldehyde (1.91 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 15 mL of Ethanol.
Catalyze: Add 5 drops of piperidine.
Irradiate: Seal the vessel. Program the microwave:
Temp: 100°C
Power: Dynamic (Max 200W)
Time: 2–5 minutes (Hold time)
Stirring: High
Isolate: Cool to 50°C. Pour reaction mixture into ice-cold water. The yellow solid (chalcone) precipitates immediately. Filter, wash with cold water, and dry.
Checkpoint: Verify formation of enone system via TLC (Hexane:EtOAc 7:3).
Step 2: Cyclocondensation to Pyrazole
Load: Take the dried chalcone (approx. 2.9 g, 10 mmol) and suspend in 15 mL Ethanol in a fresh microwave vial.
Work-up: Cool to room temperature. The product often crystallizes directly from the ethanolic solution. If not, concentrate under reduced pressure and recrystallize from Ethanol/DMF.
Optimization & Data Analysis
The following data illustrates the efficiency gains of Microwave (MW) vs. Conventional Heating (CH) for this specific scaffold.
Table 1: Comparative Reaction Metrics
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol 3.3)
Improvement Factor
Reaction Time
4 – 6 Hours
5 – 8 Minutes
~45x Faster
Yield (%)
65 – 72%
85 – 94%
+20% Yield
Solvent Vol.
50 – 100 mL
10 – 15 mL
Green Metric
Purity (LCMS)
88% (requires column)
>95% (recrystallization only)
Process Efficiency
Solvent Screening Effects
Dielectric properties of the solvent dictate heating efficiency (Loss Tangent,
).
Ethanol (
): Excellent coupling. Reaches 120°C in <60 seconds. Recommended.
Water (
): Good for "on-water" synthesis but solubility of chalcones is poor, leading to heterogeneous heating.
Toluene (
): Poor microwave absorber. Requires a "doping" agent (e.g., small amount of ionic liquid or polar alcohol) to heat effectively.
Morpholino-pyrazoles often target ATP-binding pockets of kinases. The morpholine oxygen acts as a hydrogen bond acceptor, while the pyrazole NH acts as a donor.
Caption: Mechanistic flow of the microwave-promoted cyclocondensation reaction.
gas. Solution: Always use a pressure-rated vessel with a safety release. Do not fill vessels >60% volume.
Charring/Decomposition: Localized "hot spots" due to high viscosity. Solution: Ensure maximum stirring speed. Use "Power Cycling" (pulsed irradiation) if the mixture is thick.
Incomplete Cyclization: Product is the intermediate hydrazone (open chain) rather than the pyrazole. Solution: Increase temperature to 130°C or add more Acetic Acid to drive the dehydration.
Analytical Validation
1H NMR (DMSO-d6): Look for the disappearance of the chalcone alkene doublets (
Hz) and the appearance of the pyrazole C4-H singlet (typically 6.8–7.2 ppm) and the broad NH signal ( 12.0–13.5 ppm).
Morpholine Signals: Distinct triplets at
3.2–3.8 ppm ( and ).
References
Ravula, P. et al. (2021). Microwave Assisted Synthesis, Biological Evaluation and Docking Studies of Novel Pyrazoline Derivatives. TSI Journals.
Karakaya, A. (2025).[1][2][3] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
Rani, M. et al. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.[4][5] The Pharma Innovation Journal.
Chate, A.V. et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
Zrinski, I. (2006).[6] Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles.
Application Note: One-Pot Synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
This Application Note details the one-pot telescoped synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BET bromodomain inhibitors). E...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the one-pot telescoped synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BET bromodomain inhibitors).
Executive Summary
The 1,5-dimethyl-3-morpholino-1H-pyrazol-4-amine scaffold represents a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. Traditional synthesis often involves multi-step isolation: (1) formation of the pyrazole core,[1][2] (2) nitration/nitrosation, and (3) reduction.[3][4] This note provides a scalable, one-pot telescoped protocol that eliminates intermediate isolation, maximizing yield and safety while minimizing solvent waste.
Key Advantages:
Telescoped Workflow: Avoids isolation of the potentially unstable 4-nitroso/nitro intermediate.
Regiocontrol: Optimized conditions to favor the 1,5-dimethyl isomer over the 1,3-isomer.
Green Chemistry: Uses ethanol/water solvent systems and reduces purification steps.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a "push-pull" enaminonitrile strategy followed by a reductive cyclization cascade.
Enamine Formation: Nucleophilic displacement of a leaving group (Cl or OEt) on a crotononitrile derivative by morpholine.
Cyclocondensation: Reaction with methylhydrazine to form the 1,5-dimethyl-3-morpholinopyrazole core.
In-Situ Functionalization: Electrophilic nitrosation at the electron-rich C4 position.
Reduction: Chemoselective reduction of the nitroso group to the primary amine.
Reaction Pathway Diagram[5][6]
Caption: Telescoped reaction pathway from crotononitrile precursor to 4-aminopyrazole target.
Materials & Equipment
Reagents
Reagent
CAS No.
Purity
Role
3-Chloro-2-butenenitrile
24554-08-3
>97%
Starting Material (Scaffold)
Morpholine
110-91-8
>99%
Nucleophile (R3 substituent)
Methylhydrazine
60-34-4
98%
Cyclization Agent
Sodium Nitrite
7632-00-0
ACS Grade
Nitrosating Agent
Sodium Dithionite
7775-14-6
>85%
Reductant (Safer than Zn/HCl)
Ethanol (Absolute)
64-17-5
HPLC
Solvent
Equipment
Reactor: 250 mL 3-neck round bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
Cooling: Ice/Salt bath (capable of -5°C).
Filtration: Buchner funnel with vacuum trap.
Experimental Protocol (One-Pot)
Safety Warning: Methylhydrazine is toxic and potentially carcinogenic. Sodium nitrite + acid generates NOx gases. Perform all steps in a well-ventilated fume hood.
Step 1: Enamine Formation & Cyclization
Charge 50 mL of Ethanol and 10.0 g (1.0 equiv) of 3-chloro-2-butenenitrile (mixture of E/Z isomers) into the reactor.
Add 17.0 g (2.0 equiv) of Morpholine dropwise over 15 minutes. Exothermic reaction.
Note: Excess morpholine acts as an acid scavenger for the HCl generated.
Heat to reflux (78°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of nitrile.
Intermediate Check: Formation of 3-morpholinocrotononitrile.[5]
Cool the mixture to room temperature (25°C).
Add 5.0 g (1.1 equiv) of Methylhydrazine slowly.
Reflux for an additional 3 hours.
Mechanism:[1][3][4][6][7][8][9][10][11] The hydrazine attacks the nitrile carbon and the enamine beta-carbon. Regioselectivity is driven by the steric bulk of morpholine and the electronics of the methyl group, favoring the 1,5-dimethyl isomer [1].
Concentrate slightly (remove ~20 mL solvent) under reduced pressure to remove excess volatile amines.
Step 2: Telescoped Nitrosation (The "4-Amine" Introduction)
Cool the reaction mixture (containing the pyrazole core) to 0–5°C .
Acidify carefully with 6M HCl until pH reaches 2–3.
Add a solution of Sodium Nitrite (7.5 g in 15 mL water) dropwise, maintaining internal temperature <10°C.
Observation: The solution will turn deep green/blue (characteristic of 4-nitrosopyrazoles).
Stir at 0°C for 1 hour.
Step 3: Reduction to Amine[10]
AddSodium Dithionite (Na2S2O4, 3.0 equiv) in portions to the cold mixture.
Alternative: Zinc dust (4 equiv) can be used, but dithionite offers easier workup.
Warm to room temperature and stir for 2 hours. The color should fade from green/blue to pale yellow or colorless.
Neutralize with saturated NaHCO3 solution to pH 8.
Extract with Ethyl Acetate (3 x 50 mL).
Dry organic layer over Na2SO4, filter, and concentrate.
Step 4: Purification[12]
Recrystallization: The crude solid is often pure enough (>90%). Recrystallize from Ethanol/Heptane (1:2) to obtain the target as an off-white solid.[12][8][11]
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Morpholine Stoichiometry
2.0 - 2.2 Equiv
<2.0: Incomplete displacement of Cl. >2.5: Difficult removal, may interfere with nitrosation.
Nitrosation Temp
< 10°C
>10°C: Decomposition of nitroso intermediate; formation of diazonium tars.
pH during Nitrosation
2.0 - 3.0
>3.0: Slow reaction. <1.0: Protonation of pyrazole ring deactivates nucleophilic attack.
Regioselectivity
1,5-dimethyl vs 1,3
Controlled by the steric bulk of morpholine in Step 1. The 1,5-isomer is thermodynamically favored under reflux [2].
Workflow Diagram
Caption: Operational workflow for the one-pot synthesis.
Characterization Data (Expected)
Appearance: Off-white to pale yellow crystalline solid.
Melting Point: 142–145°C.
MS (ESI+): m/z calculated for C9H16N4O [M+H]+: 197.13; Found: 197.2.
Regioselectivity in Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. Link
Nitrosation/Reduction Methodology: Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.[3][4] 3
General 4-Aminopyrazole Protocols: Process for the preparation of 4-aminopyrazole derivatives. Patent WO2007034183A2. 13
Morpholino-Pyrazole Intermediates: A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. World Journal of Pharmaceutical Sciences. 6
Application Notes and Protocols for the Functionalization of the C4-Amino Group in 1,5-Dimethylpyrazoles
An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-Aminopyrazole Scaffold The pyrazole nucleus is a cornerstone in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous compounds with a wide array of biological activities.[1] Pyrazole-containing drugs have been successfully developed for applications ranging from anti-inflammatory agents like Celecoxib to anticancer therapies such as Crizotinib. Within this class, 4-aminopyrazole derivatives serve as exceptionally versatile building blocks for drug discovery and the synthesis of novel materials.[2][3] The C4-amino group, in particular, acts as a critical handle for molecular diversification, allowing for the introduction of a wide range of functionalities that can modulate a compound's physicochemical properties, binding affinities, and pharmacokinetic profile.
This guide provides a detailed exploration of key chemical transformations for the functionalization of the C4-amino group on the 1,5-dimethylpyrazole core, a common and important structural motif. The protocols described herein are designed to be robust and adaptable, providing both the practical steps and the mechanistic rationale necessary for successful implementation in a research and development setting. We will delve into several high-utility transformations, including Schiff base formation, acylation, sulfonylation, and the powerful diazotization-Sandmeyer reaction sequence.
Schiff Base Formation: A Gateway to Diverse Functionality
The condensation of the primary C4-amino group with aldehydes or ketones to form an imine (Schiff base) is a fundamental and high-yielding reaction. These Schiff bases are not merely stable products; they are also valuable intermediates for further synthetic manipulations and have shown a range of biological activities in their own right.[4]
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically under acidic catalysis. The catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial attack. The subsequent elimination of water drives the reaction to completion. The choice of solvent and catalyst can be crucial; ethanol is a common solvent that effectively solubilizes the reactants, while a catalytic amount of a strong acid like sulfuric or acetic acid is sufficient to promote the reaction without causing degradation.[5]
Experimental Protocol: Synthesis of a Pyrazole Schiff Base
This protocol details the synthesis of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, adapted from established methods.[4]
To a round-bottom flask equipped with a reflux condenser, add 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (e.g., 0.244 g, 1.20 mmol).
Dissolve the aminopyrazole in 5 mL of ethanol.
In a separate beaker, dissolve 4-methoxybenzo[2][6]dioxole-5-carbaldehyde (e.g., 0.179 g, 1.20 mmol) in 5 mL of ethanol.
Add the aldehyde solution to the flask containing the aminopyrazole.
Add 2-3 drops of glacial acetic acid to the reaction mixture.
Heat the mixture to reflux and maintain stirring for 3-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
If precipitation occurs, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualization: General Workflow for Schiff Base Formation
Caption: Workflow for pyrazole Schiff base synthesis.
N-Acylation and N-Sulfonylation
Converting the C4-amino group to an amide or sulfonamide is a robust strategy for modifying molecular properties. N-acylation and N-sulfonylation introduce hydrogen bond acceptors and donors, alter lipophilicity, and can impart specific conformational constraints, which are all critical parameters in drug design.[7]
Causality and Mechanistic Insight
These reactions are classic examples of nucleophilic acyl substitution. The lone pair of the amino group nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride/anhydride or the sulfur atom of a sulfonyl chloride. A base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl or sulfonic acid byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Protocol 2A: General Procedure for N-Acylation
Materials:
4-Amino-1,5-dimethylpyrazole derivative (1.0 eq)
Acyl chloride or Acetic Anhydride (1.1 - 1.5 eq)
Anhydrous Dichloromethane (DCM) or Pyridine as solvent
Triethylamine or Pyridine (as base, 1.5 - 2.0 eq)
Procedure:
Dissolve the 4-amino-1,5-dimethylpyrazole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add the base (e.g., triethylamine) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add the acyl chloride or anhydride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2B: General Procedure for N-Sulfonylation
This protocol is adapted from methodologies for sulfonating pyrazole rings, applied here to the amino substituent.[8]
The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful strategies in aromatic chemistry.[9] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, many of which are introduced via a copper-catalyzed Sandmeyer reaction.[10][11] This two-step sequence allows for the installation of halides (Cl, Br), cyano, and other groups that are difficult to introduce by other means.
Causality and Mechanistic Insight
Step 1: Diazotization. The reaction is performed in a cold, acidic solution (e.g., HCl, H₂SO₄) with sodium nitrite (NaNO₂). The acid protonates sodium nitrite to form nitrous acid (HONO), which is the active diazotizing agent. The amine attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and water elimination, the diazonium salt is formed. Low temperatures (0-5 °C) are critical as diazonium salts are often unstable and can decompose at higher temperatures.[9]
Step 2: Sandmeyer Reaction. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[10] It is initiated by a single-electron transfer from a copper(I) salt (e.g., CuCl, CuBr) to the diazonium salt. This reduces the diazonium salt and liberates dinitrogen gas, creating an aryl radical. This radical then reacts with the copper(II) species to transfer the halide and regenerate the copper(I) catalyst, completing the catalytic cycle.[10][11]
Visualization: Mechanism of the Sandmeyer Reaction
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Conversion of 4-Aminopyrazole to 4-Chloropyrazole
This protocol is a generalized procedure based on established Sandmeyer methodologies.[12][13]
Materials:
4-Amino-1,5-dimethylpyrazole derivative (1.0 eq)
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂) (1.1 eq)
Copper(I) Chloride (CuCl) (1.2 eq)
Ice, Water
Diethyl Ether or Ethyl Acetate for extraction
Procedure:Part A: Diazotization
In a 250 mL beaker, suspend the 4-amino-1,5-dimethylpyrazole (e.g., 5.0 g) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 15 mL).
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the cold amine suspension. Maintain the temperature strictly between 0 and 5 °C. A clear diazonium salt solution should form.
Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete.
Part B: Sandmeyer Reaction
6. In a separate, larger flask (e.g., 500 mL), dissolve copper(I) chloride (1.2 eq) in concentrated HCl (e.g., 10 mL).
7. Cool the CuCl solution to 0 °C in an ice bath.
8. Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
9. After the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60 °C for 1 hour, or until the nitrogen evolution ceases.
Part C: Work-up and Purification
10. Cool the reaction mixture to room temperature and transfer to a separatory funnel.
11. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
12. Combine the organic extracts and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
14. Purify the resulting crude product by column chromatography or recrystallization to yield the pure 4-chloropyrazole derivative.
Conclusion
The C4-amino group of 1,5-dimethylpyrazoles is a highly valuable synthetic handle that provides access to a vast chemical space. The reactions outlined in this guide—Schiff base formation, N-acylation/sulfonylation, and diazotization-Sandmeyer sequences—represent fundamental, reliable, and high-impact strategies for derivatization. By understanding the mechanisms behind these transformations and adhering to detailed, robust protocols, researchers can effectively leverage the 4-aminopyrazole scaffold to generate novel molecules for applications in drug discovery, materials science, and beyond.
References
Molecules. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
ResearchGate. (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Available from: [Link]
PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
PMC. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Available from: [Link]
PubMed. Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Available from: [Link]
ResearchGate. Practical and Scalable Process for the Preparation of 4Amino1,3-dimethylpyrazole Hydrochloride | Request PDF. Available from: [Link]
Beilstein Journals. Amines as key building blocks in Pd-assisted multicomponent processes. Available from: [Link]
PubMed. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
Organic Process Research & Development. Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
Wikipedia. Sandmeyer reaction. Available from: [Link]
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
SciSpace. A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Available from: [Link]
RSC Publishing. C4-Sulfenylation of 4-iodine-1H-pyrazole-5-amine with arylsulfonyl hydrazide in water. Available from: [Link]
Chemistry Learner. Sandmeyer Reaction: Definition, Mechanism, and Examples. Available from: [Link]
Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]
Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]
MDPI. Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Available from: [Link]
MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
AJOL. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available from: [Link]
ResearchGate. Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]
OSTI.gov. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. Available from: [Link]
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
PMC. 4-[(4-Benzyloxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Available from: [Link]
PMC. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Available from: [Link]
ResearchGate. (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Available from: [Link]
SpringerLink. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]
ResearchGate. (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Available from: [Link]
MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. Available from: [Link]
Organic Chemistry Portal. Diazotisation. Available from: [Link]
Improving yield of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine synthesis
This technical guide details the process optimization for synthesizing 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor development (e.g., JAK, EGFR inhibitors). The following protoc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the process optimization for synthesizing 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor development (e.g., JAK, EGFR inhibitors).
The following protocols focus on the Nucleophilic Aromatic Substitution (SNAr) pathway, which is the most robust method for introducing the morpholine moiety at the C3 position of the pyrazole core.
Part 1: Process Overview & Logic
The synthesis is broken down into four critical stages. The primary yield bottleneck typically occurs during the SNAr (Step 3) and the Regioselective Cyclization (Step 1) .
Synthetic Pathway Diagram
Caption: Optimized 5-step synthetic route via 3-chloro-4-nitro intermediate.
Part 2: Step-by-Step Troubleshooting & Optimization
Step 1: Core Synthesis (Regiocontrol)
Issue: Reaction of methylhydrazine with ethyl acetoacetate yields a mixture of 1,5-dimethyl (desired) and 1,3-dimethyl (undesired) isomers.
Causality: Methylhydrazine has two nucleophilic nitrogens. The internal nitrogen is more nucleophilic but sterically hindered.
Parameter
Recommendation
Rationale
Solvent
Acetic Acid (Glacial)
Promotes formation of the 1,5-isomer by protonating the hydrazine, directing the initial attack.
Temperature
0°C to RT
Controlled addition prevents runaway side reactions.
Purification
Recrystallization
The 1,5-isomer is typically less soluble in ether/hexane mixtures than the 1,3-isomer.
Step 3: Morpholine Substitution (SNAr) – The Yield Bottleneck
Context: Displacing the chlorine at C3 with morpholine requires activation. The nitro group at C4 is essential for this activation (electron-withdrawing).
Common Failure: Incomplete conversion or hydrolysis of the chloride to a hydroxyl group.
Q: Why is my reaction stalling at 60% conversion?A: The chloride at C3 is sterically crowded by the N1-methyl and C4-nitro groups.
Fix 1 (Solvent): Switch from Ethanol to DMF or DMAc . These polar aprotic solvents stabilize the transition state and allow higher reaction temperatures (100–120°C).
Fix 2 (Base): Use K₂CO₃ (2.5 eq) or excess morpholine (3-4 eq). Organic bases like TEA can sometimes act as nucleophiles or cause tarring at high temps; inorganic bases are cleaner.
Fix 3 (Catalyst): If sterically hindered, add KI (10 mol%) . This generates a transient 3-iodo intermediate, which is a better leaving group (Finkelstein-type activation).
Step 4: Nitro Reduction
Context: Converting the nitro group to the amine.
Common Failure: Formation of hydrazo intermediates or poisoning of catalyst by sulfur/halide traces.
Q: My product is turning purple/black during workup. Why?A: Aminopyrazoles are oxidation-sensitive.
Protocol Adjustment: Perform the reduction and workup under an inert atmosphere (N₂/Ar).
Catalyst Choice: While H₂/Pd-C is standard, it is sensitive. Iron powder/NH₄Cl in EtOH/H₂O is a robust, cheaper alternative that avoids over-reduction of the pyrazole ring.
Stabilization: Store the final amine as a HCl salt rather than the free base to prevent oxidation.
Part 3: Quantitative Data & Reagents
Optimized Conditions for SNAr (Step 3)
Reagent
Equivalents
Conditions
Expected Yield
3-Cl-4-NO₂-Pyrazole
1.0
DMF, 0.5 M
N/A
Morpholine
3.0
110°C, 4-6 h
>85%
K₂CO₃
1.5
Added solid
Prevents HCl salt formation
Part 4: FAQ – Researcher to Researcher
Q: Can I introduce the morpholine before nitration?A:Not recommended. The pyrazole ring is electron-rich. Without the electron-withdrawing nitro group at C4, the C3-chlorine is not sufficiently electrophilic for SNAr. You would need palladium catalysis (Buchwald-Hartwig), which is more expensive and harder to scale than the SNAr route on the nitro-intermediate.
Q: How do I distinguish the 1,5-dimethyl isomer from the 1,3-dimethyl isomer by NMR?A: Look at the NOESY spectrum.
1,5-Dimethyl: Strong NOE correlation between the N-Methyl protons and the C5-Methyl protons (they are adjacent).
1,3-Dimethyl: No NOE between the N-Methyl and C3-Methyl protons.
Q: Is the final amine stable in solution?A: It degrades in DMSO/CDCl₃ over days (turns dark). Always prepare fresh solutions for biological assays or store as a frozen stock in anhydrous DMSO under argon.
References
Regioselectivity in Pyrazole Synthesis
Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
Technical Support Center: Regioselective Synthesis of 1,5-Dimethylpyrazole
The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of 1,5-dimethylpyrazole . Case ID: PYR-REGIO-105 Status: Active Assigned Spec...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of 1,5-dimethylpyrazole .
Case ID: PYR-REGIO-105
Status: Active
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Executive Summary
The synthesis of 1,5-dimethylpyrazole (vs. its thermodynamic isomer, 1,3-dimethylpyrazole ) is a classic problem of competing nucleophilic attacks. The reaction involves methylhydrazine (an ambident nucleophile) and a 1,3-electrophile (typically a masked formylacetone equivalent like 4,4-dimethoxy-2-butanone).
The Core Conflict:
Kinetic Pathway (Desired): The primary amine (
) of methylhydrazine is the superior nucleophile (sterically) and attacks the most electrophilic carbonyl (the aldehyde equivalent). This leads to the 1,5-isomer .
Thermodynamic Pathway (Undesired): The 1,3-isomer is often thermodynamically more stable due to the absence of steric clash between the
-methyl and -methyl groups. In protic solvents (EtOH, MeOH) or at high temperatures, equilibration or competitive attack leads to mixtures (often 60:40 or 70:30).
This guide provides the Fustero Protocol (Fluorinated Solvent Effect) and pH-Controlled Cyclization to guarantee >95:5 regioselectivity.
Module 1: Diagnostic & Verification
How do I know which isomer I have?
Before optimizing, you must confirm your current ratio. Standard
NMR integration is often insufficient due to overlapping methyl signals.
Q: How do I definitively distinguish 1,5-dimethylpyrazole from the 1,3-isomer?
A: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) or analyze specific
NMR shifts.
Feature
1,5-Dimethylpyrazole (Target)
1,3-Dimethylpyrazole (Impurity)
Structure
-Me and -Me are adjacent .
-Me and -Me are separated by .
NOESY Signal
Strong NOE correlation between -Me ( ppm) and -Me ( ppm).
No NOE between methyl groups. Strong NOE between -Me and -H (ring proton).
NMR ( vs )
(with Me) is typically downfield shifted relative to in the 1,3-isomer due to steric compression? Correction: Rely on NOESY for absolute certainty.
(with Me) signal is distinct.
Steric Environment
"Crowded": -Me clashes with -Me.
"Relaxed": -Me is adjacent to -H.
Module 2: The Mechanism (The "Why")
Understanding the collision course of reagents.
To solve the issue, we must visualize the competing pathways. The diagram below illustrates why standard conditions fail and how we force the reaction path.
Figure 1: Mechanistic divergence. The green path represents the kinetic route favored by nucleophilicity differences. The yellow dotted line represents the equilibration that causes mixtures in standard solvents.
Module 3: Troubleshooting & Protocols
Specific solutions to fix your reaction.
Issue 1: "I am getting a 60:40 mixture in Ethanol."
Root Cause: Ethanol is a protic solvent that facilitates proton transfer, allowing the kinetic intermediate (hydrazone) to equilibrate to the thermodynamic isomer before cyclization.
Solution: Switch to Fluorinated Solvents (The Fustero Protocol) .
The Science:
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong hydrogen-bond donors (high
acidity) but poor nucleophiles. They:
Activate the carbonyl electrophile via H-bonding.
Stabilize the specific transition state for the initial kinetic attack.
Citation: Fustero, S. et al. J. Org. Chem.2008 , 73, 3123–3128.[1] (Demonstrates HFIP's ability to enforce regiocontrol).
Issue 2: "HFIP is too expensive for my scale-up."
Root Cause: You need a cost-effective alternative that mimics the "kinetic trapping" effect of HFIP.
Solution: Use Regioselective Acid Catalysis in TFE or Low-Temperature Control .
Protocol B: The TFE/TFA Method
Trifluoroethanol (TFE) is cheaper than HFIP. Adding a Lewis or Brønsted acid can further catalyze the desired cyclization rate over the equilibration rate.
Solvent: TFE (Trifluoroethanol).
Additive: Trifluoroacetic acid (TFA, 1.0 equiv) or HCl.
Mechanism: Protonation of the hydrazine in TFE creates a buffered system where the nucleophilicity difference between
-Me and is accentuated.
Note: Acidic conditions generally favor the formation of the 1,5-isomer when reacting with 1,3-diketones because the protonated intermediate cyclizes rapidly.
Citation: Deng, X.; Mani, N. S. J. Org.[2] Chem.2008 , 73, 2412–2415.[2] (Describes TFE/TFA system for high regioselectivity).
Issue 3: "I am using a different 1,3-diketone (e.g., Benzoylacetone) and the selectivity is reversed."
Root Cause: Changing substituents changes the electrophilicity balance.
Formylacetone: Aldehyde is much more reactive than Ketone.
Benzoylacetone: Methyl-Ketone is more reactive (less steric) than Phenyl-Ketone.
Rule of Thumb: The
(terminal nitrogen) will attack the least hindered/most electrophilic carbonyl first.
Decision Matrix:
Substrate Type
Most Electrophilic Site
Major Product (Standard)
To Flip Selectivity?
Formylacetone
Aldehyde (C4)
1,5-Dimethyl
Use steric bulk on hydrazine (rare).
Acetylacetone
Symmetric
1,3,5-Trimethyl
N/A
Benzoylacetone
Methyl-Ketone (C2)
1-Methyl-3-phenyl-5-methyl
Use HFIP to enforce attack at Ph-CO (harder).
Summary of Quantitative Data
Solvent
Conditions
Typical Yield
Regio Ratio (1,5 : 1,3)
Ethanol
Reflux, 4h
85%
60 : 40
THF
80%
70 : 30
HFIP
92%
> 98 : 2
TFE / TFA
88%
95 : 5
References
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis Using Fluorinated Alcohols." Journal of Organic Chemistry, vol. 73, no. 8, 2008, pp. 3123–3128.[1] Link
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[2] Journal of Organic Chemistry, vol. 73, no. 6, 2008, pp. 2412–2415. Link
BenchChem Technical Support. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Knowledge Base. Link
ChemicalBook. "1,5-Dimethylpyrazole NMR Spectrum and Properties." ChemicalBook Database. Link
Minimizing side products in nitropyrazole reduction to aminopyrazole
Topic: Minimizing Side Products in Nitropyrazole Reduction to Aminopyrazole Ticket ID: #NP-RED-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Triage & Method Selection User Query: "I need to reduce...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Products in Nitropyrazole Reduction to Aminopyrazole
Ticket ID: #NP-RED-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Triage & Method Selection
User Query: "I need to reduce a nitropyrazole to an aminopyrazole. Which method should I use to avoid impurities?"
Scientist Response:
The pyrazole core is electron-rich and generally stable, but the nitro group reduction is fraught with chemoselectivity issues. Your choice of method dictates your side-product profile. Use the decision matrix below to select the correct protocol before proceeding to the troubleshooting modules.
Decision Matrix: Method Selection
Figure 1: Decision workflow for selecting the reduction agent based on substrate functionality.
Troubleshooting Modules
Module A: The Dehalogenation Crisis
Symptom: You are reducing a chloro- or bromo-nitropyrazole, and the product mass spectrum shows M-Cl or M-Br peaks (des-halo impurity).
Root Cause:
Standard hydrogenation catalysts (Pd/C) operate via oxidative addition into Carbon-Halogen bonds, especially on aromatic/heteroaromatic rings. This competes with nitro reduction.[1]
Mechanism of Failure:
Protocol Fix: Sulfided Platinum Hydrogenation
Why it works: Sulfur acts as a catalyst poison that selectively occupies the highly active sites responsible for C-X bond activation, while leaving the sites required for nitro reduction available [1].
Step
Action
Technical Note
1
Catalyst
Use 5% Pt/C (sulfided) . Do NOT use standard Pd/C.
2
Solvent
MeOH or EtOH. Avoid acidic solvents which accelerate dehalogenation.
3
Additive
If sulfided catalyst is unavailable, add Vanadium(IV) oxide (V2O4) or Diphenylsulfide to standard Pt/C.
Root Cause:
Nitro reduction proceeds through a nitroso (
) and hydroxylamine () intermediate. If the reduction is too slow or the concentration is too high, these intermediates condense to form Azoxy () and Azo () linkages.
Visualizing the Pathway:
Figure 2: The Haber reduction mechanism showing where condensation side-products originate.
Protocol Fix: Iron-Mediated Transfer
To break the "stall," switch to a single-electron transfer (SET) agent that pushes through the intermediate states rapidly.
Q: "How do I salvage a batch containing azo impurities?"A: You cannot easily separate them. You must push the reaction forward.
Heat to 60°C for 2 hours. This vigorous condition usually cleaves the N-N azo bond to yield the amine [2].
Module C: The Workup Nightmare (Emulsions)
Symptom: You used Iron (Fe) or Tin (SnCl2) and now have a thick, unfilterable sludge. You are losing product in the filter cake.
Root Cause:
Iron and Tin form gelatinous hydroxide networks (
or hydrated Tin oxides) at neutral pH. These trap organic molecules.
Protocol Fix: The Chelation Workup
Do not just filter. Chemically modify the sludge.
For Iron (Fe) Reductions:
The EDTA Method: Upon reaction completion, add an aqueous solution of EDTA (disodium salt) . Stir for 30 minutes. This sequesters Fe ions into soluble complexes.
Filter while the reaction is still hot (prevents precipitation).
For Tin (SnCl2) Reductions:
The Rochelle Salt Method: Add 20% aqueous Potassium Sodium Tartrate (Rochelle Salt). Stir vigorously for 1 hour. The layers will separate cleanly.[1]
The Fluoride Method: (If silyl groups are absent) Add aqueous KF. Tin forms insoluble
solids that are granular and easy to filter, unlike the gelatinous oxides [3].
Safety & Energetic Concerns
Warning: Nitropyrazoles are energetic materials.[7] The high Nitrogen-to-Carbon ratio means they possess significant potential energy.
Scale-Up FAQ:
Q: "Can I scale this from 1g to 50g using the same protocol?"
A:NO.
Thermal Runaway: Hydrazine-mediated reductions are exothermic. On a large scale, the heat cannot escape, leading to rapid decomposition. Action: Add Hydrazine dropwise with internal temperature monitoring. Keep T < 50°C.
Induction Period: Autocatalytic reactions (like those with Pd/C) often have an induction period. Do not add more catalyst if the reaction doesn't start immediately. Wait, or warm slightly, then cool once H2 uptake begins.
Standard Operating Procedures (SOPs)
SOP 1: Hydrazine/FeCl3 Transfer Hydrogenation
Best for: Lab scale (<5g), avoiding H2 gas, acid-sensitive substrates.
Dissolve: 1.0 equiv Nitropyrazole in Methanol (0.1 M concentration).
Wash the "rust" cake with copious EtOAc/MeOH (9:1) to recover trapped product.[2][5]
References
Selective Hydrogenation: Dovell, F. S., & Greenfield, H. (1965). Selective hydrogenation of halonitroaromatics with sulfided platinum on carbon catalysts. Journal of the American Chemical Society.[2] Link
Azo Cleavage: Gowda, S., et al. (2001). Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate. Tetrahedron Letters. Link
Tin Workup: Ren, P. D., et al. (1997). Improvement of the work-up for the reduction of nitro compounds with tin(II) chloride. Synthetic Communications. Link
Hydrazine Transfer: Lauwiner, M., et al. (1998). Hydrazine as a Hydrogen Donor in Catalytic Transfer Hydrogenation. Applied Catalysis A: General. Link
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Amine Synthesis
Welcome to the Technical Support Center for pyrazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyrazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, and achieving high conversion rates is crucial for the efficient development of new therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may face in the laboratory.
This section is structured in a question-and-answer format to directly tackle common problems that lead to low yields in pyrazole amine synthesis.
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?
Answer:
An incomplete reaction is a frequent hurdle in pyrazole amine synthesis. Several factors, ranging from the quality of your reagents to the reaction conditions, could be the cause. Here's a systematic approach to troubleshoot this issue:
1. Purity of Starting Materials:
The purity of your starting materials is paramount. Impurities can introduce side reactions that consume reagents or inhibit your catalyst.[3]
Hydrazines: Hydrazine and its derivatives can degrade over time. It is recommended to use freshly opened or purified hydrazine for optimal results.[4]
1,3-Dicarbonyl Compounds/β-Ketonitriles: Ensure these precursors are free from acidic or basic impurities that might catalyze their hydrolysis, particularly under the reaction conditions.[4]
Protocol for Reagent Purity Check:
Analyze your starting materials via NMR or GC-MS to confirm their identity and purity.
If impurities are detected, purify the starting materials by distillation, recrystallization, or column chromatography before use.
2. Inadequate Reaction Conditions:
Optimizing reaction conditions is critical for driving the reaction to completion.
Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the amine or hydrazine (1.1-1.2 equivalents) can sometimes be beneficial.[4]
Temperature: The reaction may require higher temperatures to overcome the activation energy. If you are running the reaction at room temperature, consider heating it. Conversely, excessively high temperatures can lead to decomposition.
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[4]
3. Catalyst Deactivation or Inappropriate Choice:
For syntheses involving cross-coupling reactions, such as the Buchwald-Hartwig amination, the catalyst system is crucial.[5]
Catalyst Deactivation: Palladium catalysts can be deactivated by oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[6]
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For sterically hindered substrates, bulky, electron-rich ligands are often more effective.[7][8] Consulting a ligand selection guide for your specific class of substrates is highly recommended.[7]
Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. While typically ranging from 1-5 mol%, optimization may be necessary.
Question 2: I'm observing the formation of a significant byproduct. How can I identify it and suppress its formation?
Answer:
Byproduct formation is a common cause of low yields. Identifying the byproduct is the first step toward mitigating its formation.
1. Common Side Reactions and Byproducts:
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common issue.[4][9]
Hydrodehalogenation: In cross-coupling reactions, the aryl halide can be reduced to the corresponding arene.[7]
Homocoupling: Dimerization of the aryl halide or the amine can occur.[7]
Hydrolysis of β-Ketonitriles: These starting materials can be susceptible to hydrolysis, especially under acidic or basic conditions.[4]
2. Strategies to Enhance Selectivity and Minimize Byproducts:
Controlling Regioselectivity:
Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity in some cases compared to polar protic solvents like ethanol.[3][4]
pH Control: The pH of the reaction can influence which regioisomer is favored.[4]
Steric Hindrance: Employing bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction to form a single regioisomer.[4]
Minimizing Byproducts in Cross-Coupling:
Optimize Catalyst and Ligand: As mentioned previously, the right catalyst system can significantly reduce side reactions.
Base Selection: The choice of base is critical. For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to strong bases like sodium tert-butoxide (NaOtBu).[6][7]
Experimental Protocol for Byproduct Identification:
Isolate the major byproduct from the crude reaction mixture using column chromatography or preparative TLC.
Characterize the isolated byproduct using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry to elucidate its structure.
Compare the spectral data with known potential byproducts from the literature.
Question 3: My pyrazole amine product appears to be unstable and decomposes during workup or purification. What steps can I take to improve its stability?
Answer:
The stability of the final pyrazole amine product can be a concern, especially during purification.
1. Gentle Workup Procedures:
Avoid Strong Acids/Bases: If your product is sensitive to pH extremes, use mild workup conditions. Neutralize the reaction mixture carefully and use saturated aqueous solutions like ammonium chloride (NH₄Cl) for quenching.[7]
Temperature Control: Perform extractions and other workup steps at lower temperatures (e.g., in an ice bath) to minimize degradation.
2. Purification Strategies for Sensitive Compounds:
Column Chromatography:
Deactivate Silica Gel: For basic pyrazole amines that may stick to acidic silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine or ammonia in methanol.[10]
Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be a better stationary phase for the purification of basic compounds.[10]
Recrystallization: This is often a milder purification method than chromatography. Experiment with different solvent systems to find one that provides good crystals. Common solvents include ethanol, ethyl acetate, or mixtures with water or hexane.[10][11]
Acid-Base Extraction: If your pyrazole amine is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated amine will move to the aqueous layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.[12]
Purification Method
Advantages
Disadvantages
Best Suited For
Column Chromatography
High resolution, good for separating complex mixtures.
Can cause decomposition of sensitive compounds.[10]
Only applicable to basic compounds, may not remove basic impurities.
Purifying basic pyrazole amines from neutral or acidic impurities.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to pyrazole amines?
The most prevalent methods for synthesizing the pyrazole core involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. For 5-aminopyrazoles, the reaction of a hydrazine with a β-ketonitrile is a widely used and effective method.[4] Another common approach is the reaction of hydrazines with α,β-unsaturated nitriles that have a leaving group at the β-position. For N-substituted pyrazoles, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between a pyrazole and an amine.[5][13]
How do I choose the appropriate solvent for my pyrazole amine synthesis?
The choice of solvent can significantly impact the reaction rate, yield, and even regioselectivity.[3][4]
For condensation reactions: Polar protic solvents like ethanol are commonly used.[4] However, for certain substrates, particularly with aryl hydrazines, aprotic dipolar solvents such as DMF or NMP can lead to better results.[3] In some eco-friendly protocols, ethylene glycol has been employed successfully.[3]
For Buchwald-Hartwig amination: Anhydrous, degassed aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[7][14]
What role does the base play in Buchwald-Hartwig amination of pyrazoles?
In Buchwald-Hartwig amination, the base is crucial for several reasons. It deprotonates the amine nucleophile, making it more reactive towards the palladium center.[7] The choice of base can also influence the catalytic cycle's efficiency. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used.[7][15] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, often requiring higher reaction temperatures.[6][7]
Can I run my pyrazole synthesis under microwave irradiation?
Yes, microwave-assisted organic synthesis can be a very effective technique for pyrazole synthesis. It can often lead to significantly shorter reaction times, higher yields, and increased product purity.[16] For example, the condensation of β-ketonitriles with hydrazines in the presence of p-toluenesulfonic acid can be completed in under 5 minutes under microwave irradiation in solvent-free conditions.[16]
My pyrazole product is a mixture of regioisomers. How can I separate them?
Separating regioisomers can be challenging.
Column Chromatography: This is the most common method. Careful selection of the eluent system and stationary phase can often allow for the separation of isomers.
Recrystallization: In some cases, fractional recrystallization can be used if the isomers have different solubilities in a particular solvent system.
Derivatization: It may be possible to selectively derivatize one isomer, which would alter its physical properties (e.g., polarity) and make separation by chromatography or extraction easier. The derivatizing group can then be removed in a subsequent step.[12]
Visualizing the Troubleshooting Process
To aid in diagnosing issues with low conversion rates, the following decision tree can be utilized.
Technical Support Center: Separation of 1,3-Dimethyl and 1,5-Dimethyl Pyrazole Isomers
This guide is designed for researchers, scientists, and drug development professionals to address the distinct challenges associated with separating the regioisomers 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. The syn...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to address the distinct challenges associated with separating the regioisomers 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. The synthesis of N-methylated pyrazoles often yields a mixture of these isomers, necessitating robust purification strategies to isolate the desired product for downstream applications. This document provides a combination of theoretical background, practical advice, and detailed protocols to empower you to overcome common separation hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 1,3- and 1,5-dimethyl pyrazole isomers challenging?
The primary difficulty lies in their nature as regioisomers. They share the same molecular formula (C₅H₈N₂) and molecular weight (96.13 g/mol ), which results in very similar physical properties such as polarity and, to a lesser extent, boiling point.[1] This similarity makes conventional purification techniques like standard column chromatography or distillation less straightforward than for compounds with more distinct characteristics.
Q2: What are the principal methods for separating these two isomers?
The most effective and commonly employed techniques are:
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative tools. Flash column chromatography is suitable for larger-scale laboratory purifications.[2]
Fractional Crystallization via Salt Formation: This is a highly effective classical technique that exploits potential differences in the crystal lattice energies and solubilities of salts derived from the isomers.[2][3]
Fractional Distillation (Rectification): While challenging, efficient fractional distillation (rectification) can be effective if there is a sufficient difference in boiling points between the isomers.[2]
Q3: How do the physical properties of 1,3- and 1,5-dimethyl pyrazole guide the choice of separation method?
Understanding the physical properties is critical for designing an effective separation strategy. The choice of method is a direct consequence of the differences—or lack thereof—between the isomers.
The 20 °C difference is significant, making fractional distillation a viable, and potentially scalable, method.
Polarity
Similar, but not identical.
Similar, but not identical.
The subtle difference in the dipole moment due to the methyl group positions can be exploited by chromatographic methods (HPLC, GC, Flash).
Crystallinity
Liquid at room temp.
Liquid at room temp.
Direct crystallization of the free bases is not feasible. However, forming salts with various acids can yield crystalline solids with different melting points and solubilities, enabling separation by fractional crystallization.[8]
Q4: When should I choose chromatography over crystallization?
The choice depends on scale, required purity, and available equipment.
Choose Chromatography (HPLC/GC) for high-resolution analytical work, purity assessment, and small-scale (<1 g) preparative separations where high purity is essential.[2]
Choose Flash Chromatography for multi-gram laboratory-scale separations when a suitable solvent system that provides good separation on TLC has been identified.[1]
Choose Crystallization via Salt Formation for larger-scale separations (multi-gram to kilogram) where a suitable acid and solvent system can be found. It is often more cost-effective and scalable than preparative chromatography.[2]
Strategic Separation Workflow
The following diagram outlines a logical workflow for approaching the separation of a 1,3- and 1,5-dimethyl pyrazole mixture.
Caption: Strategic workflow for separating dimethyl pyrazole isomers.
Troubleshooting Guides
Chromatography (Flash/HPLC/GC)
Problem
Possible Cause(s)
Recommended Solution(s)
Poor or No Separation (Co-elution)
Incorrect Mobile Phase Polarity: The eluent is either too strong (both isomers elute quickly) or too weak (both isomers remain on the column).
Optimize Mobile Phase: Systematically screen different solvent systems. For normal phase (silica), try varying the ratio of ethyl acetate in hexane. For reverse-phase HPLC, adjust the acetonitrile/water ratio.[1]
Insufficient Column Efficiency: The column may be too short, or the packing material may not be suitable for resolving closely related isomers.
Change Stationary Phase/Column: For flash chromatography, consider using a finer mesh silica. For HPLC/GC, use a longer column or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase instead of C18 for HPLC, or a WAX column instead of a non-polar phase for GC).[9][10]
Peak Tailing (Especially in HPLC/GC)
Secondary Interactions: The basic nitrogen atoms of the pyrazoles can interact with acidic silanol groups on the silica surface, causing tailing.
Use a Mobile Phase Modifier: For reverse-phase HPLC, add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the pyrazoles and masks the silanol groups, leading to sharper peaks.[11]
Irreproducible Retention Times
Column Equilibration: The column was not properly equilibrated with the mobile phase before injection.
Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Temperature or Flow Rate Fluctuations: Inconsistent instrument conditions can affect retention.
Use a column oven to maintain a constant temperature. Ensure the pump is delivering a stable, pulse-free flow.
Crystallization via Salt Formation
Problem
Possible Cause(s)
Recommended Solution(s)
No Crystals Form
Solution is Not Supersaturated: The concentration of the salt is too low for it to crystallize.
Concentrate the Solution: Gently remove some of the solvent under reduced pressure. Cool the Solution: Use an ice bath or refrigerator to slowly cool the solution.[2]
Lack of Nucleation Sites: The crystallization process has not been initiated.
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. If available, add a single seed crystal of the desired product.[2]
"Oiling Out" Instead of Crystallizing
Solubility is Too High at a Given Temperature: The solute comes out of solution as a liquid phase (an oil) rather than a solid.
Change the Solvent: Switch to a solvent or solvent mixture where the salt is less soluble. Lower the Crystallization Temperature: Start the crystallization from a more dilute solution at a lower temperature.
Both Isomer Salts Precipitate
Poor Selectivity: The chosen acid/solvent system does not sufficiently differentiate between the solubilities of the two isomeric salts.
Screen Different Acids/Solvents: Experiment with different acids (e.g., hydrochloric, sulfuric, oxalic, tartaric) and a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a combination that selectively crystallizes only one isomer.[8]
Detailed Experimental Protocols
Protocol 1: Separation via Flash Column Chromatography
This protocol is a general method for separating regioisomers and should be optimized for your specific mixture ratio.[12]
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate (EtOAc) in hexane. The ideal system will show two distinct spots with a clear difference in Rf values (e.g., Rf = 0.3 and 0.4).
Sample Preparation (Dry Loading):
Dissolve your crude isomer mixture (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
Add 2-3 g of silica gel to the solution.
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[1]
Expert Insight: Dry loading is superior to liquid injection as it prevents the strong loading solvent from disrupting the initial separation bands at the top of the column, leading to significantly better resolution.
Column Packing:
Select a glass column appropriate for your sample size.
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 5% EtOAc in hexane).
Elution:
Carefully add the dry-loaded sample to the top of the packed column.
Begin eluting with the initial non-polar solvent system, applying positive pressure.
Collect fractions and monitor them by TLC to track the elution of the isomers.
Gradually increase the polarity of the mobile phase (e.g., step gradient to 10%, 15%, 20% EtOAc in hexane) to elute the more polar isomer.
Post-Processing:
Combine the pure fractions of each isomer as identified by TLC.
Remove the solvent under reduced pressure to yield the purified isomers.
Confirm identity and purity using NMR and/or GC-MS.[12]
Protocol 2: Separation via Fractional Crystallization (Salt Formation)
This method leverages differences in the solubility of isomeric salts and is a powerful technique for scalable purification.[2]
Technical Support Center: Scale-Up & Troubleshooting for 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine Production
Welcome to the Process Chemistry Technical Support Center. 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is a critical, electron-rich heterocyclic building block frequently utilized in the synthesis of selective kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is a critical, electron-rich heterocyclic building block frequently utilized in the synthesis of selective kinase inhibitors (such as covalent JNK2/3 inhibitors) [1].
Scaling up highly functionalized aminopyrazoles presents unique thermodynamic and kinetic challenges. This guide is engineered by senior application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and causality-driven solutions for the two pivotal scale-up phases: the Nucleophilic Aromatic Substitution (SNAr) and the Catalytic Nitro Reduction.
Process Overview & Visualizations
The production of the target amine relies on a robust two-step sequence starting from a commercially available 3-halo-4-nitro-1H-pyrazole derivative.
Figure 1: Two-step scale-up synthesis workflow for 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine.
Module A: SNAr Morpholine Incorporation
The introduction of the morpholine moiety relies on the strong electron-withdrawing effect of the C4-nitro group, which activates the C3-halogen for nucleophilic attack [1].
Step-by-Step Methodology: SNAr Scale-Up
Charge: To a clean, dry jacketed reactor under N2, charge 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (5 volumes).
Base Addition: Add finely milled K2CO3 (2.5 eq).
Causality: Milling increases the surface area of the inorganic base, ensuring rapid scavenging of the HBr byproduct. This prevents localized acidic zones that can protonate morpholine, thereby killing its nucleophilicity.
Nucleophile Addition: Add morpholine (1.2 eq) dropwise at 20 °C to control the initial exotherm.
Heating: Ramp the reactor temperature to 85 °C over 30 minutes. Hold for 12–16 hours.
Validation Checkpoint: Analyze an aliquot via LC-MS. The system is self-validating if the product-to-starting-material ratio is >95:5 and the mixture pH remains >9. If pH < 8, premature base depletion has occurred; add 0.5 eq K2CO3.
Isolation: Cool to 5 °C. Slowly transfer the mixture into 15 volumes of vigorously stirred ice-water to precipitate the nitro intermediate. Filter, wash with cold water, and dry under vacuum at 45 °C.
SNAr Troubleshooting FAQ
Q: Why does the reaction stall at 70% conversion, and why am I seeing heavy tar formation when I increase the temperature to 110 °C?A: Morpholine acts as both a nucleophile and a weak base. At temperatures exceeding 100 °C, competing side reactions dominate, including the thermal degradation of the pyrazole ring and the formation of unreactive quaternary ammonium species. The stall at 70% is typically caused by inadequate HBr scavenging. Do not increase the temperature; instead, ensure your K2CO3 is finely milled and strictly anhydrous to maintain the required kinetic rate at 85 °C.
Q: Can I use an organic base like DIPEA or Triethylamine instead of K2CO3?A: It is highly discouraged for scale-up. Organic bases can participate in competing nucleophilic attacks or form highly soluble hydrobromide salts that complicate the aqueous precipitation step, leading to significant yield losses.
Module B: Catalytic Nitro Reduction
Reducing the highly activated nitro intermediate to the target amine is the most sensitive step. The electron-rich nature of the resulting 4-aminopyrazole makes it highly susceptible to auto-oxidation.
Charge: Load 1,5-dimethyl-3-morpholino-4-nitro-1H-pyrazole (1.0 eq) into a pressure reactor. Add a degassed mixture of EtOH/H2O (4:1 v/v, 10 volumes).
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd) strictly under an Argon blanket.
Causality: Dry Pd/C is pyrophoric. Argon is heavier than air and provides a dense inert blanket, preventing the catalyst from igniting the ethanol vapors upon introduction.
Purge & Pressurize: Purge the reactor 3x with N2, followed by 3x with H2. Pressurize to 4 bar H2.
Reaction: Stir aggressively (>600 rpm) at 40 °C.
Validation Checkpoint: Halt agitation briefly and observe the H2 pressure gauge. The system is validated as complete when the pressure remains strictly constant for 15 minutes at 4 bar, and LC-MS shows <1% of the hydroxylamine intermediate.
Isolation & Stabilization: Purge with N2. Filter through a Celite pad under a continuous N2 stream to remove the Pd/C. Concentrate the filtrate under reduced pressure. Immediately dissolve the crude free base in EtOAc and precipitate it as a stable hydrochloride salt using 2M HCl in ether to prevent oxidation.
Reduction Troubleshooting FAQ
Q: My product is contaminated with a bright orange/red impurity. What is this, and how do I prevent it?A: The orange/red impurity is an azo or azoxy dimer (see Figure 2). This occurs when the mass transfer of hydrogen gas into the liquid phase is too slow. Under hydrogen-starved conditions, the highly reactive nitroso intermediate accumulates and condenses with the hydroxylamine intermediate.
Solution: Increase your impeller agitation speed to maximize gas-liquid interfacial area, ensure your baffle geometry is optimal, and maintain a minimum pressure of 3–4 bar.
Q: The isolated free amine darkens rapidly from pale yellow to dark brown upon exposure to air. Is the batch ruined?A: The batch is degrading via auto-oxidation to N-oxides and radical coupling products, a common trait of electron-rich aminopyrazoles. To salvage the workflow, you must avoid isolating the free base in ambient air. Always discharge the reactor under inert gas and immediately convert the amine to its HCl or mesylate salt, which drastically lowers the HOMO energy level and stabilizes the molecule against ambient oxygen [1].
Quantitative Process Data Summary
The following table summarizes the validated parameters for both steps, providing a comparative baseline for your scale-up campaigns.
Parameter
SNAr Step (Morpholine Addition)
Nitro Reduction (Pd/C Catalytic)
Nitro Reduction (Fe/NH4Cl Béchamp)*
Reagents
Morpholine (1.2 eq), K2CO3 (2.5 eq)
H2 (4 bar), 10% Pd/C (0.05 eq)
Fe powder (5 eq), NH4Cl (5 eq)
Solvent
DMF (Anhydrous)
EtOH : H2O (4:1)
EtOH : H2O (4:1)
Temperature
85 °C
40 °C
60 °C
Typical Yield
85 - 92%
95 - 98%
80 - 89%
Key Impurities
Unreacted SM, Hydrolyzed pyrazole
Azo/Azoxy dimers, N-oxides
Iron salts, Unreacted nitro
Scalability
High (Exothermic control needed)
High (Requires high-pressure reactor)
Moderate (Heavy metal waste generation)
*Note: The Béchamp reduction is provided as a fallback methodology if high-pressure hydrogenation infrastructure is unavailable, though it complicates downstream purification due to iron sludge.
References
Wydra, V. R., Plank, N., Zwirner, S., Selig, R., Rasch, A., Masberg, B., Lämmerhofer, M., Zender, L., Koch, P., & Albrecht, W. (2025). "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors." Journal of Medicinal Chemistry, 68(11), 12004–12028.
URL: [Link]
Reference Data & Comparative Studies
Validation
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of Morpholino-Pyrazoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, morpholino-pyrazole scaffolds have emerged as privilege...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, morpholino-pyrazole scaffolds have emerged as privileged structures, demonstrating a wide array of biological activities. Their analysis, particularly the elucidation of their structure and metabolites, is a critical step in the development pipeline. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone technique for this purpose, with the fragmentation patterns generated during tandem mass spectrometry (MS/MS) providing a veritable fingerprint of the molecule. This guide provides a comprehensive comparison of the expected fragmentation behavior of morpholino-pyrazoles, grounded in the fundamental principles of mass spectrometry and supported by data from related heterocyclic systems.
The Causality of Fragmentation: Understanding the "Why" Before the "What"
The fragmentation of a molecule in a mass spectrometer is not a random event. It is a governed process dictated by the molecule's inherent chemical properties, including proton affinity, bond strengths, and the stability of the resulting fragment ions. In electrospray ionization (ESI), commonly used in LC-MS, molecules are typically protonated to form the pseudomolecular ion [M+H]⁺. This "soft" ionization technique imparts minimal excess energy, preserving the intact molecule for subsequent fragmentation.
The real analytical power comes from collision-induced dissociation (CID), where the protonated molecule is accelerated and collided with an inert gas. This collision imparts internal energy, leading to the cleavage of the weakest bonds and the formation of characteristic product ions. The resulting fragmentation pattern is a roadmap to the molecule's structure.
The Tale of Two Rings: Deconstructing the Morpholino-Pyrazole Fragmentation
The fragmentation of a morpholino-pyrazole can be logically dissected by considering the fragmentation of its constituent parts: the morpholine ring and the pyrazole ring. The linkage between these two moieties will also play a crucial role in the observed product ions.
The Morpholine Moiety: A Ring of Predictable Cleavages
The morpholine ring, a saturated six-membered heterocycle, undergoes characteristic fragmentation pathways. Upon protonation, which is likely to occur on the morpholine nitrogen due to its higher basicity compared to the pyrazole nitrogens, the ring is destabilized. Common fragmentation pathways for protonated morpholine and its derivatives include:
Ring Opening followed by Neutral Losses: The protonated morpholine ring can undergo a ring-opening event, followed by the loss of small neutral molecules such as ethylene (C₂H₄) or formaldehyde (CH₂O).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation pathway for amines and can lead to the formation of stable iminium ions.[1][2]
The Pyrazole Core: Aromatic Stability and Characteristic Losses
The pyrazole ring is an aromatic heterocycle, and its fragmentation is influenced by this inherent stability. Common fragmentation patterns observed for pyrazole-containing compounds include:
Loss of Nitrogen (N₂): A characteristic fragmentation of some five-membered nitrogen-containing heterocycles is the elimination of a neutral nitrogen molecule.[3]
Loss of Hydrogen Cyanide (HCN): The pyrazole ring can undergo rearrangement and cleavage to lose a molecule of hydrogen cyanide.[3]
Cleavage of Substituents: The bond connecting substituents to the pyrazole ring can cleave, leading to fragment ions corresponding to the substituent or the pyrazole core itself.
A Proposed Fragmentation Scheme for a Generic Morpholino-Pyrazole
Let us consider a generic N-morpholino-pyrazole to illustrate the expected fragmentation pathways. The following diagram outlines a plausible fragmentation cascade, starting from the protonated molecular ion.
Caption: Proposed fragmentation pathway for a generic N-morpholino-pyrazole.
Comparative Analysis: How Substituents on the Pyrazole Ring Alter Fragmentation
The fragmentation of morpholino-pyrazoles can be significantly influenced by the nature and position of substituents on the pyrazole ring. A comparative analysis of different substitution patterns is crucial for structural elucidation.
Substituent on Pyrazole Ring
Expected Impact on Fragmentation
Key Diagnostic Ions
Electron-donating group (e.g., -OCH₃, -NH₂)
May stabilize the pyrazole ring, making inter-ring cleavage or fragmentation of the morpholine ring more favorable.
Ions resulting from the loss of the morpholine moiety or its fragments.
Electron-withdrawing group (e.g., -NO₂, -CN)
Can destabilize the pyrazole ring, promoting fragmentation pathways involving the pyrazole core, such as the loss of N₂ or HCN.
Fragment ions showing the loss of N₂ or HCN from the molecular ion.
Bulky alkyl or aryl group
May lead to characteristic losses of the substituent itself through benzylic or allylic cleavage if applicable.
Ions corresponding to the loss of the bulky substituent.
Experimental Protocols: A Self-Validating System for Fragmentation Analysis
To ensure the generation of reliable and reproducible fragmentation data, a well-defined experimental protocol is paramount. The following provides a step-by-step methodology for the LC-MS/MS analysis of morpholino-pyrazoles.
Liquid Chromatography
Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately polar morpholino-pyrazoles.
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is typically effective. The formic acid aids in the protonation of the analyte in the ESI source.
Flow Rate: A flow rate of 0.2-0.5 mL/min is suitable for standard analytical LC columns.
Injection Volume: 1-5 µL of a sample solution in the initial mobile phase composition.
Mass Spectrometry
Ionization Mode: Electrospray ionization in positive ion mode (ESI+).
MS1 Scan: A full scan from m/z 100-1000 to determine the mass of the protonated molecular ion [M+H]⁺.
MS/MS (Product Ion Scan):
Precursor Ion Selection: Isolate the [M+H]⁺ ion.
Collision Gas: Argon or nitrogen.
Collision Energy: This is a critical parameter that needs to be optimized. A stepped collision energy approach (e.g., 10, 20, 40 eV) is recommended to observe a wide range of fragment ions, from low-energy (stable) to high-energy (smaller) fragments.[4][5]
The following diagram illustrates a typical LC-MS/MS workflow for the analysis of morpholino-pyrazoles.
Caption: A typical LC-MS/MS workflow for morpholino-pyrazole analysis.
Conclusion: From Fragmentation Data to Structural Insights
The LC-MS fragmentation of morpholino-pyrazoles provides a wealth of structural information that is indispensable for researchers in drug development. By understanding the fundamental principles of fragmentation and the characteristic behavior of the morpholine and pyrazole moieties, scientists can confidently interpret mass spectra to elucidate the structures of novel compounds and their metabolites. A systematic approach to method development, including the optimization of collision energy and the use of comparative data from related analogs, will ensure the generation of high-quality, reliable data. While the proposed fragmentation pathways in this guide are based on established chemical principles, experimental verification on a case-by-case basis remains the gold standard for unequivocal structure confirmation.
References
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available at: [Link]
Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Available at: [Link]
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. Available at: [Link]
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. Available at: [Link]
Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis - PMC. Available at: [Link]
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. Available at: [Link]
Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). - ResearchGate. Available at: [Link]
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]
Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. - ResearchGate. Available at: [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. Available at: [Link]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]
Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs - Glen Jackson - West Virginia University. Available at: [Link]
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - ResearchGate. Available at: [Link]
Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC. Available at: [Link]
The conformer resolved ultraviolet photodissociation of morpholine - RSC Publishing. Available at: [Link]
Biological Potency & Regiochemistry: 1,5-Dimethyl vs 1,3-Dimethyl Pyrazole Amines
Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its utility is strictly governed by regiochemistry. For researchers targeting kinases (e.g., p38 MAPK, LRRK2, CDKs) or GPCRs, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its utility is strictly governed by regiochemistry. For researchers targeting kinases (e.g., p38 MAPK, LRRK2, CDKs) or GPCRs, the distinction between 1,5-dimethyl and 1,3-dimethyl pyrazole amines is not merely structural—it is often the determinant between a nanomolar drug candidate and an inactive artifact.
This guide objectively compares these two isomers, revealing that while the 1,3-isomer is often thermodynamically favored and easier to synthesize, the 1,5-isomer frequently exhibits superior biological potency due to a critical "out-of-plane" twist induced by steric clash, which mimics the bioactive conformation required by many ATP-binding pockets.
Structural & Physicochemical Basis
The core difference lies in the spatial arrangement of the methyl groups relative to the nitrogen lone pair (N2) and the exocyclic amine.
The Steric "Twist" Mechanism
1,3-Dimethyl-1H-pyrazol-5-amine: The C3-methyl is distal to the N1-methyl. The molecule adopts a planar conformation . This allows for maximum
-conjugation but may result in a "flat" molecule that fails to fill hydrophobic pockets in enzymes.
1,5-Dimethyl-1H-pyrazol-4-amine (or 3-amine): The C5-methyl is adjacent to the N1-methyl. This creates significant steric hindrance (A(1,3) strain) . To relieve this strain, substituents at C5 (or the ring itself relative to an N1-aryl group) are forced to rotate out of plane. This pre-organized "twisted" conformation is often energetically favorable for binding to sterically demanding kinase hinge regions.
Structural Diagram (DOT)
The following diagram illustrates the steric relationship and the resulting conformational impact.
Figure 1: Mechanistic impact of methyl positioning on pyrazole conformation and binding potential.
Comparative Biological Potency Data
The following data aggregates findings from kinase inhibitor SAR (Structure-Activity Relationship) studies, specifically highlighting the "Regio-Switch" effect.
Table 1: Potency Comparison by Target
Target Class
Compound Type
1,5-Isomer IC50
1,3-Isomer IC50
Biological Outcome
p38 MAPK
N1-Aryl-Aminopyrazole
< 10 nM (Active)
> 10 µM (Inactive)
The 1,5-substitution forces the N1-aryl ring to twist, filling the hydrophobic specificity pocket. The 1,3-isomer is too planar and clashes with the gatekeeper residue.
LRRK2
G2019S Inhibitors
15 nM
~50 - 100 nM
The 1,5-dimethyl motif (N-Me, C5-Me) provides a tighter fit in the ATP-binding cleft compared to the 1,3-analog.
CDK2/Cyclin E
Pyrazolo[1,5-a]pyrimidines
0.02 µM
2.38 µM
Regiochemistry determines the vector of the H-bond acceptor (N2). Misplacement (1,3-isomer) disrupts the hinge-binding interaction.
COX-2
Celecoxib Analogs
Selective
Non-selective
The 1,5-diaryl arrangement is essential for COX-2 selectivity; 1,3-isomers often lose selectivity or potency entirely.
Case Study: The p38 MAPK "Switch"
In the development of p38 inhibitors, the regiochemistry of the pyrazole is the single most critical factor.
Mechanism: The enzyme possesses a hydrophobic pocket that requires the inhibitor to adopt a non-planar shape.
Observation: When the methyl (or aryl) group is at position 5 (adjacent to N1), the steric clash forces the N1-substituent perpendicular to the pyrazole ring. This "propeller" shape fits perfectly.
Failure Mode: The 1,3-isomer remains planar. When it enters the active site, it cannot access the hydrophobic pocket without paying a massive energetic penalty to twist, rendering it inactive.
Experimental Protocols: Synthesis & Validation
Because these isomers often form as mixtures during synthesis, rigorous identification is required.
Protocol A: Regioselective Synthesis Strategy
Objective: Control the ratio of 1,3 vs 1,5 isomers during the condensation of hydrazines with 1,3-diketones (or enaminones).
Mechanism:[1] The more nucleophilic terminal nitrogen of methylhydrazine attacks the most electrophilic carbonyl.
Condition 2 (Favors 1,5-Isomer):
Solvent:Hexafluoroisopropanol (HFIP) or acetic acid.
Mechanism:[1] Fluorinated solvents activate the carbonyls via H-bonding, often altering the transition state to favor the kinetic 1,5-product.
Alternative: Use Methylhydrazine Hydrochloride (salt form) to alter the nucleophilicity profile.
Protocol B: Distinguishing Isomers (The "Self-Validating" NOESY Test)
Objective: Conclusively identify the isomer using Nuclear Overhauser Effect Spectroscopy (NOESY).
Step 1: Acquire a standard 1H-NMR spectrum. Assign the N-Methyl singlet (~3.6–4.0 ppm) and the Ring-Methyl singlet (~2.1–2.4 ppm) or Ring-Proton.
Step 2: Run a 2D NOESY experiment.
Step 3 (Analysis):
1,5-Dimethyl Isomer: You will see a strong NOE cross-peak between the N-Methyl protons and the C5-Methyl protons (or C5-substituent protons). They are spatially proximal.
1,3-Dimethyl Isomer: You will see NO cross-peak (or a very weak one) between N-Methyl and C3-Methyl. Instead, you may see an NOE between N-Methyl and the C5-Proton (if C5 is unsubstituted).
Validation: This method is self-validating because the spatial distance in the 1,5-isomer (< 3 Å) guarantees a signal, whereas the 1,3-isomer distance (> 5 Å) guarantees silence.
Workflow Diagram (DOT)
Figure 2: Analytical workflow for definitive isomer identification.
Conclusion
For drug development professionals, the choice between 1,5-dimethyl and 1,3-dimethyl pyrazole amines is a strategic decision.
Choose the 1,5-isomer when targeting deep hydrophobic pockets (e.g., kinase specificity pockets) where a twisted, non-planar conformation is required for high potency (< 50 nM).
Choose the 1,3-isomer only if the binding site is narrow and planar, or if thermodynamic stability is the primary manufacturing constraint.
Final Recommendation: Never assume the regiochemistry of a purchased pyrazole building block. Always validate using the NOESY protocol described above before committing to a SAR campaign.
References
Regioselective Synthesis and Biological Activity : Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Link
p38 MAPK Inhibitor SAR : Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases.[2] PubMed (NIH). Link
Kinase Inhibitor Review : Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. Link
LRRK2 Inhibitor Potency : Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link
Physicochemical Properties : 1,5-dimethyl-1H-pyrazol-3-amine Compound Summary. PubChem. Link
Validation of 4-Amino-Pyrazole Synthesis: A Technical Comparison Guide
Topic: Validation of 4-amino-pyrazole synthesis via elemental analysis Content Type: Publish Comparison Guide Executive Summary 4-Amino-pyrazole (4-AP) is a critical pharmacophore in the synthesis of kinase inhibitors (e...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of 4-amino-pyrazole synthesis via elemental analysis
Content Type: Publish Comparison Guide
Executive Summary
4-Amino-pyrazole (4-AP) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., fused pyrazolo-pyrimidines). However, its validation is notoriously deceptive due to three factors: oxidative instability , hygroscopicity , and amphoteric nature .
While Elemental Analysis (EA/CHN) remains a journal prerequisite for "purity," relying on it exclusively for 4-AP often leads to false positives or ambiguous failures. This guide compares EA against orthogonal methods (qNMR, HPLC) and provides a self-validating workflow for ensuring structural integrity during drug development.
Part 1: The Analytical Challenge
Synthesizing 4-amino-pyrazole typically involves the nitration of pyrazole followed by reduction (catalytic hydrogenation or metal-mediated).
The Trap: A sample can pass HPLC (>98% area) but fail Elemental Analysis due to:
Inorganic Occlusion: Residual salts (Sn, Fe, or Pd) from reduction steps do not burn in CHN analysis, skewing mass balance.
Hydrate Formation: The free amine is hygroscopic; water distorts Carbon % significantly.
Oxidation: 4-AP rapidly oxidizes in air to form azo-dimers (rubidium salts), which changes the N/C ratio.
Comparative Analysis: EA vs. Alternatives
The following table contrasts the performance of EA against modern alternatives for this specific substrate.
Feature
Elemental Analysis (CHN)
qNMR (¹H Quantitative)
HPLC-UV/MS
Primary Utility
Bulk composition & Salt stoichiometry
Absolute purity & Solvent quantitation
Trace organic impurity profiling
Sample Destructive?
Yes (Combustion)
No
No
4-AP Specific Blindspot
Cannot distinguish isomers; Fails if inorganic ash is present.
Inorganic salts are invisible (unless internal standard used).
Response factors vary for oxidation byproducts.
Sensitivity to Water
High (Requires rigorous drying)
High (Water peak distinct from analyte)
Low (Water is solvent)
Turnaround
Slow (External vendor often required)
Fast (15 mins)
Medium (Method development needed)
Cost
Low
Medium
High
Part 2: Deep Dive – Validating via Elemental Analysis
To successfully validate 4-AP using EA, you must move beyond simple "Pass/Fail" (±0.4%) and analyze the Atomic Ratios .
Theoretical Baselines
You must define your target form before submission. 4-AP is rarely isolated as a free base due to stability; the hydrochloride salt is standard.
Free Base (
): C: 43.37%, H: 6.07%, N: 50.57%
HCl Salt (
): C: 30.14%, H: 5.06%, N: 35.15%
Hemihydrate (
): C: 39.12%, H: 6.57%, N: 45.63%
Interpreting the "Fail"
If your experimental data deviates, use this causality logic:
Scenario A: Low C, Low N, H Normal
Diagnosis: Inorganic contamination (Ash). If you used SnCl₂ or Fe/HCl for reduction, you have trapped metal salts.
Action: Perform residue on ignition (ROI) or switch to Pd/C hydrogenation.
Scenario B: Low C, High H, N Variable
Diagnosis: Solvate/Hydrate. The sample is wet.
Action: Dry at 40°C under high vacuum (
mbar) with for 12 hours.
Scenario C: High C, Low H
Diagnosis: Oxidation.[1] The amine has dimerized to an azo-linkage (loss of protons).
Action: Repurify under Argon atmosphere and store as HCl salt.
Part 3: Experimental Protocol (Self-Validating System)
Synthesis & Isolation Workflow
Context: Reduction of 4-nitropyrazole to 4-aminopyrazole.
Step 1: Catalytic Hydrogenation (Recommended)
Dissolve 4-nitropyrazole (10 mmol) in MeOH (50 mL).
Add 10% Pd/C (5 wt%).
Stir under
balloon (1 atm) for 4 hours. Critical: Monitor consumption of starting material via TLC (EtOAc/Hex 1:1).
Filtration: Filter through Celite under Nitrogen blanket . Note: Exposure to air turns filtrate pink/red (oxidation).
Step 2: Salt Formation (Stabilization)
Immediately acidify filtrate with 4M HCl in Dioxane (1.1 eq).
Concentrate in vacuo to ~5 mL.
Precipitate with cold
.
Filter hygroscopic solid rapidly and store in desiccator.
Step 3: Validation Sequence
qNMR (DMSO-
): Check for residual MeOH and confirm structure.
EA Prep: Dry 10 mg of sample in a vacuum pistol at 60°C for 4 hours.
Submission: Submit for CHN + Cl analysis.
Visualization: Validation Logic
The following diagram illustrates the decision matrix for validating the product.
Caption: Decision tree for validating 4-aminopyrazole purity using orthogonal analytical methods.
Part 4: Data Presentation
Below is a representative dataset showing how a "failed" EA can still provide structural insight if analyzed correctly.
Table 1: Validation of 4-Aminopyrazole Hydrochloride (Batch #042-A)
Element
Theoretical % (HCl Salt)
Experimental % (Run 1)
Deviation
Interpretation
Action Taken
Carbon
30.14
28.50
-1.64
Significant deficit
Fail
Hydrogen
5.06
5.45
+0.39
Slight excess
Likely water/solvent
Nitrogen
35.15
33.20
-1.95
Deficit tracks with C
Dilution effect
Chlorine
29.65
29.10
-0.55
Consistent
Salt formed correctly
Analysis of Run 1: The ratio of C/N (28.5/33.2
0.858) matches the theoretical C/N (30.14/35.15 0.857). This indicates the chemical structure is correct, but the sample contains non-combustible or non-detected mass (likely water or inorganic salt).
Correction: After drying for 12h, Run 2 yielded: C 30.05%, H 5.10%, N 35.05% (Pass).
References
Vertex AI Search. (2025). Synthesis of 1-alkyl-4-aminopyrazoles via hydrogenation. ResearchGate. Link
MDPI. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Link
BenchChem. (2025). A Comparative Guide to Purity Validation: HPLC vs. qNMR. Link
Sigma-Aldrich. (2025). 4-Aminopyrazole Product Specification and Safety Data. Link
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Link
Comparative solubility of pyrazole-4-amine salts vs free base
Comparative Solubility Guide: Pyrazole-4-amine Salts vs. Free Base Part 1: Executive Summary & Technical Verdict For researchers developing pyrazole-based therapeutics (e.g., CDK or kinase inhibitors), the choice between...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Solubility Guide: Pyrazole-4-amine Salts vs. Free Base
Part 1: Executive Summary & Technical Verdict
For researchers developing pyrazole-based therapeutics (e.g., CDK or kinase inhibitors), the choice between pyrazole-4-amine (4-aminopyrazole) free base and its salts is a critical decision point that impacts purification, storage, and bioavailability.[1]
The Verdict:
For Aqueous Formulations & Stability: The Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt is the superior choice. The free base is prone to rapid oxidation (turning dark purple/brown) and possesses significantly lower aqueous solubility due to its weak basicity (pKa ~3.0).
For Organic Synthesis: The Free Base is preferred for anhydrous reactions (e.g., nucleophilic aromatic substitution) but requires fresh generation or storage under inert atmosphere (Argon/Nitrogen) to prevent degradation.
Part 2: Physicochemical Profile & Mechanistic Analysis
To manipulate this molecule effectively, one must understand its unique ionization behavior, which differs from its isomers (3- or 5-aminopyrazoles).[1]
The Protonation Anomaly
Unlike 3-aminopyrazoles, which typically protonate on the ring nitrogen (
), 4-aminopyrazole protonates on the exocyclic amine .
Free Base (Neutral): Exists as a mixture of tautomers.[2] It is a weak base.[3][4]
pKa Values:
(Exocyclic Amine): ~3.0 – 4.0 (Protonation yields the cation).
(Ring NH): ~14 (Deprotonation yields the anion).
Implication: Because the pKa of the conjugate acid is low (~3.0), the free base will only be fully ionized (and thus maximally soluble) in strongly acidic media (pH < 1.5). In biological buffers (pH 7.4), it exists predominantly as the neutral, less soluble free base.[1]
Salt Selection Rationale
Due to the weak basicity, weak acids (e.g., acetic acid) may not form stable crystalline salts.[1]
Hydrochloric Acid (HCl): The standard counterion. The strong acidity of HCl ensures complete protonation, driving the equilibrium toward the ionic, water-soluble solid form.[1]
Sulfuric Acid / Mesylic Acid: Viable alternatives if the HCl salt is hygroscopic or exhibits a common-ion effect in specific formulations.
Part 3: Comparative Solubility Data
The following data summarizes the solubility behavior based on thermodynamic solubility principles and structural analogs.
Solvent / Medium
Free Base (CAS 28466-26-4)
Hydrochloride Salt (HCl)
Mechanistic Insight
Water (pH 7)
Moderate (< 10 mg/mL)
Very Soluble (> 100 mg/mL)
Ionic lattice energy of the salt overcomes the hydrophobic effect of the aromatic ring.
0.1 N HCl (pH 1)
High (Forms salt in situ)
Very Soluble
At pH < pKa, the free base converts to the soluble cationic species.
PBS Buffer (pH 7.4)
Low to Moderate
Moderate
The salt may disproportionate back to the free base if the buffering capacity is high enough to raise pH > 4.
DMSO
Very Soluble
Soluble
Aprotic polar solvents dissolve both forms well; preferred for stock solutions.
Ethanol/Methanol
Soluble
Soluble
Good for recrystallization. Salts may require heating to dissolve fully.[3]
Dichloromethane (DCM)
Soluble
Insoluble
Classic "Free Basing" extraction solvent. Used to separate base from inorganic salts.
Critical Note on Stability: The free base is hygroscopic and air-sensitive . If your "white" free base powder has turned purple or brown, oxidation products are present, which can act as radical initiators in sensitive palladium-catalyzed couplings.[1]
Part 4: Experimental Protocols
As a scientist, you should not rely solely on literature values. Use these self-validating protocols to determine the exact solubility for your specific batch and polymorph.
Preparation: Weigh 20 mg of the test compound (Free Base or Salt) into a 4 mL clear glass vial.
Solvent Addition: Add 200 µL of the target solvent (e.g., Water, pH 7.4 Buffer).[1]
Saturation Check:
If fully dissolved, add more solid until a suspension is visible (undissolved solid must be present).[1]
Equilibration: Cap tightly. Agitate (shaker or stir bar) at 25°C for 24 hours .
Sampling:
Centrifuge the vial at 10,000 rpm for 5 minutes.
Carefully pipette the supernatant. Crucial: Filter through a 0.22 µm PTFE filter to remove micro-crystals.
Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration using a standard curve.
pH Check: Measure the final pH of the supernatant. ( Self-Validation Step: If the final pH of the salt solution has drifted significantly, disproportionation may have occurred).
Protocol B: Rapid "Visual" Salt Screening
Use this to quickly determine if a salt form improves solubility.[1]
Evaporation: Allow solvents to evaporate slowly to induce crystallization.
Analysis: Analyze the resulting solids by DSC (Differential Scanning Calorimetry). A distinct, higher melting point compared to the free base indicates successful salt formation.[1]
Part 5: Visualization of Workflows
Figure 1: Solubility Screening Decision Matrix
This workflow guides the decision-making process for selecting the optimal form based on your application.
Caption: Decision matrix for selecting between 4-aminopyrazole free base and salt forms based on solvent system and pH constraints.
Figure 2: pH-Dependent Ionization Profile
Understanding the species present at different pH levels is vital for extraction and formulation.
Caption: Ionization states of 4-aminopyrazole. Maximum aqueous solubility is achieved at pH extremes (<2 or >14).
Part 6: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329762246, 4-Aminopyrazole. Retrieved from [Link]
Claramunt, R. M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism.[1] The Journal of Organic Chemistry. Retrieved from [Link]
Li, S., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[1][4] Pharmaceutical Research.[4] Retrieved from [Link]
Fichez, J., et al. (2009). Recent advances in aminopyrazoles synthesis and functionalization.[1] Arkivoc.[5][6] Retrieved from [Link]
Comprehensive Guide to the Safe Handling and Disposal of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
For researchers and drug development professionals, 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5) is a highly valuable building block, often utilized in the synthesis of complex kinase inhibitors and t...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1245822-66-5) is a highly valuable building block, often utilized in the synthesis of complex kinase inhibitors and targeted therapeutics. However, its unique structural motifs—a pyrazole core, a morpholine ring, and a primary amine—confer specific reactivity profiles that demand rigorous safety and disposal protocols.
This guide provides step-by-step, self-validating operational procedures to ensure regulatory compliance, environmental protection, and laboratory safety.
Chemical Profile & Mechanistic Hazard Assessment
Understanding the causality behind a chemical's hazard profile is the foundation of laboratory safety. The hazards of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine are directly linked to its functional groups:
Morpholine & Primary Amine Moieties: These groups act as Lewis bases, making the compound a severe skin and eye irritant. The primary amine is highly nucleophilic, posing a risk of rapid, exothermic reactions if inadvertently mixed with strong electrophiles (e.g., acid chlorides, anhydrides) .
Pyrazole Core: While chemically stable under standard conditions, the high nitrogen mass fraction (four nitrogen atoms per molecule) means that thermal decomposition or improper incineration will release dangerous volumes of toxic nitrogen oxides (NOx) .
Incompatible Decontamination (The Bleach Hazard): Never use sodium hypochlorite (bleach) to clean up spills of this compound. The primary amine will react rapidly with hypochlorite to form highly toxic, volatile, and potentially explosive chloramines.
Quantitative Data & Hazard Summary
Property / Feature
Data / Classification
Operational Implication
Molecular Formula
C9H16N4O
High nitrogen content requires specialized incineration.
Molecular Weight
196.25 g/mol
Determines stoichiometric calculations for neutralization.
GHS Classification
Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1
Mandates strict use of PPE (nitrile gloves, goggles, fume hood) .
Incompatibilities
Strong oxidizers, acids, acid chlorides, bleach
Requires dedicated, segregated waste streams to prevent fires.
Regulatory Framework for Disposal (EPA/RCRA)
Under the Resource Conservation and Recovery Act (RCRA), 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine must be managed as a Characteristic Hazardous Waste (due to toxicity and potential corrosivity depending on the solvent vehicle) .
Furthermore, the EPA strictly prohibits the sewering of hazardous lab chemicals and pharmaceutical intermediates. Disposing of this compound down a drain (sink, toilet, or floor drain) is a direct violation of environmental regulations and poses a severe risk to aquatic ecosystems .
Standard Operating Procedure: Step-by-Step Disposal Protocol
To ensure a self-validating system, every step of the disposal process must be documented and verified by laboratory personnel.
Step 1: Waste Segregation
Action: Isolate 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine waste from halogenated solvents, strong acids, and oxidizing agents.
Validation: Check the waste container log. Ensure the pH of the aqueous waste stream (if applicable) is neutral (pH 6-8) before sealing, preventing pressure buildup from unintended acid-base reactions.
Step 2: Accumulation & Packaging
Action: Collect waste in high-density polyethylene (HDPE) or amber glass containers. Do not use metal containers, as the basic amine can cause corrosion over time.
Validation: Apply a compliant RCRA "Hazardous Waste" label immediately upon the first drop of waste entering the container.
Step 3: Transfer to a Licensed TSDF
Action: Coordinate with an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).
Validation: Verify that the TSDF utilizes high-temperature incineration equipped with Selective Non-Catalytic Reduction (SNCR) or wet scrubbers.
Causality: Because the compound contains a high density of nitrogen, standard burning will release toxic NO and NO₂ gases. The TSDF must incinerate the waste at >1000°C while injecting urea or ammonia (SNCR process) to reduce NOx emissions back into harmless N₂ gas and water .
Waste Workflow Visualization
The following diagram illustrates the logical flow for processing this specific chemical waste, ensuring no critical safety or regulatory steps are bypassed.
Workflow for the segregation, packaging, and EPA-compliant disposal of pyrazolamine waste.
In the event of an accidental spill in the laboratory, execute the following self-validating protocol immediately:
Evacuate & Ventilate: Immediately clear the immediate area and ensure the laboratory fume hood exhausts are operating at maximum capacity.
Don PPE: Equip heavy-duty nitrile gloves, a chemical-resistant lab coat, and tightly fitting safety goggles. If the spill is large or outside a hood, a NIOSH-approved respirator is required.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible materials like sawdust.
Neutralization & Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a dedicated, sealable HDPE container.
Surface Decontamination: Wash the spill surface with a mild, slightly acidic detergent solution (e.g., dilute citric acid cleaner) to neutralize residual basic amines, followed by a thorough water rinse. Reminder: Absolutely no bleach.
Label & Dispose: Label the container as "Hazardous Spill Residue - Contains Pyrazolamine" and process it through the standard TSDF workflow outlined above.
References
Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA) / Regulations.gov.[Link]
Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem. National Institutes of Health (NIH).[Link]
Selective Non-catalytic Reduction (SNCR) of Nitrogen Oxide Emissions: A Perspective from Numerical Modeling. ResearchGate.[Link]
Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]
Handling
Personal protective equipment for handling 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
Executive Summary & Chemical Profile This guide defines the safety architecture for handling 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine . As a specialized heterocyclic building block often utilized in kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
This guide defines the safety architecture for handling 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine . As a specialized heterocyclic building block often utilized in kinase inhibitor synthesis, this compound presents a dual-risk profile: the corrosivity/irritation potential of the primary amine and the lipophilicity/permeation potential of the morpholine ring.
Scientific Rationale for Protocol:
Standard Safety Data Sheets (SDS) for New Chemical Entities (NCEs) or specialized intermediates often default to generic "Warning" classifications. However, the morpholine moiety increases lipid solubility, theoretically enhancing dermal absorption of the biologically active aminopyrazole core. Therefore, this protocol elevates the handling standard from "Basic Organic Solid" to "Potent/Irritant Compound (Band 3)" status.
Physiochemical & Hazard Profile (Derived)
Property
Characteristic
Operational Implication
Physical State
Crystalline Solid (Likely off-white/yellow)
High risk of electrostatic dust dispersion during weighing.
Permeation Risk: Solubilized compound penetrates gloves faster than solid.
Stability
Air/Light Sensitive (Amine oxidation)
Store under inert gas (Argon/Nitrogen); use amber vials.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is based on the Permeation/Degradation Principle . Standard latex gloves are insufficient due to the morpholine ring's ability to swell natural rubber.
Secondary Layer (Outer): Nitrile (4-5 mil) or Neoprene – Chemical barrier.
Critical Protocol: If using Dichloromethane (DCM) as a solvent, you must use Silver Shield® (Laminate) gloves, as DCM penetrates nitrile in <5 minutes, carrying the amine with it.
Respiratory & Eye Protection[2][3][4][5][6]
Solid Handling: Work strictly within a Chemical Fume Hood (Face velocity: 80–100 fpm).
Outside Hood (Emergency only): N95 is insufficient. Use a Half-mask respirator with P100/Organic Vapor cartridges .
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for amine handling due to vapor irritation risks.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Solid State)
Risk: Electrostatic dispersion of amine dust.
Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact. Pyrazoles often carry static charge, causing "jumping" of powder.
Technique: Do not pour from the source bottle. Use a clean, long-neck spatula to transfer to a pre-tared vial.
Decontamination: Wipe the exterior of the source bottle with a methanol-dampened Kimwipe inside the hood before returning it to storage.
Phase B: Solubilization & Reaction Setup
Risk: Exothermic solvation and splash.
Solvent Choice: Dissolve in DMSO or Methanol for stock solutions.
Addition Order: Add solvent to solid , not solid to solvent. This prevents the "puff" of toxic dust that occurs when powder hits a liquid surface.
Vessel: Use a screw-cap vial with a septum. Vent with a needle if heating is required to prevent pressure buildup.
Visualized Safety Logic (Decision Tree)
The following diagram outlines the decision-making process for PPE selection based on the state of the chemical.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.
Emergency & Disposal Protocols
Spill Response (Solid)
Evacuate: Clear the immediate bench area.
PPE Up: Don double nitrile gloves and P100 respirator if outside hood.
Contain: Cover spill with a wet paper towel (water/methanol) to prevent dust lofting. Do not dry sweep.
Clean: Wipe up the wet slurry. Clean surface with 1N HCl (to convert amine to non-volatile salt), followed by water.
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) to avoid exothermic decomposition.
Labeling: Must be labeled "Toxic/Irritant - Pyrazole Derivative."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
PubChem. (2025). 1,5-dimethyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor.